6-Chloro-1H-indazol-5-amine
Description
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Properties
IUPAC Name |
6-chloro-1H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-2-7-4(1-6(5)9)3-10-11-7/h1-3H,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCDYBREEPULBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621631 | |
| Record name | 6-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-75-0 | |
| Record name | 6-Chloro-1H-indazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=221681-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-1H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80621631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 6-Chloro-1H-indazol-5-amine: Physicochemical Properties, Synthesis, and Applications
Introduction to 6-Chloro-1H-indazol-5-amine
This compound, a substituted indazole, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and life sciences industries. The indazole core, a bicyclic system composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2][3] This is due to its ability to form key interactions with a wide range of biological targets, leading to diverse pharmacological activities.[2][3][4] Derivatives of indazole have been successfully developed into therapeutics for oncology, inflammation, and infectious diseases.[3][5]
This compound (CAS No. 221681-75-0) serves as a crucial molecular building block for the synthesis of more complex, biologically active molecules.[6] Its specific substitution pattern—an activating amino group and a deactivating chloro group on the benzene ring—provides a versatile platform for further chemical modification. This guide offers an in-depth analysis of its core properties, a plausible and detailed synthetic protocol, its applications in drug discovery, and essential safety information, designed for researchers and drug development professionals.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development, influencing everything from reaction conditions to formulation.
Structure and Identification
The structural and identifying information for this compound is summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 221681-75-0 | [6][7] |
| Molecular Formula | C₇H₆ClN₃ | [6][7] |
| Molecular Weight | 167.60 g/mol | [6][7] |
| Canonical SMILES | C1=C2C=NNC2=CC(=C1Cl)N | [8] |
| InChIKey | UBSUVQXJCAJWPB-UHFFFAOYSA-N | [8] |
Physical Properties
| Property | Description | Source(s) |
| Appearance | Likely an off-white to brown solid powder or crystalline material, characteristic of many amino-indazole derivatives.[9] | N/A |
| Melting Point | Specific experimental data is not readily available in the cited literature. For context, related isomers such as 1H-Indazol-5-amine melt at 172-178 °C and 6-chloro-1H-indazole melts at 174-177 °C.[9][10] | N/A |
| Boiling Point | Experimental data is not available. High boiling point is expected due to the polar and aromatic nature of the molecule. | N/A |
| Solubility | Expected to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Water solubility is likely limited. | N/A |
Spectral Characterization
While specific spectra for this compound are not provided, characterization would rely on standard analytical techniques:
-
¹H NMR: Expected signals would include distinct peaks in the aromatic region for the protons on the indazole ring system, a broad singlet for the -NH₂ protons, and another for the pyrazolic N-H proton.
-
¹³C NMR: Would show characteristic signals for the seven carbon atoms, with chemical shifts influenced by the attached chlorine, nitrogen, and amine functionalities.
-
Mass Spectrometry (MS): The molecular ion peak would confirm the molecular weight of 167.60 g/mol .[6][7]
-
Infrared (IR) Spectroscopy: Key stretches would include N-H bands for the amine and indazole groups and C=C/C=N bands for the aromatic rings.
Chemical Reactivity and Profile
The reactivity of this compound is governed by the interplay of its three key features: the pyrazole ring, the benzene ring, and the exocyclic amino group.
-
Indazole Tautomerism: The indazole ring exists in two tautomeric forms, 1H- and 2H-indazole, which can influence its reactivity in N-substitution reactions.[11]
-
Aromatic Substitution: The 5-amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The 6-chloro group is deactivating yet also directs ortho/para. This makes the C4 and C7 positions potential sites for further functionalization, with the electronics favoring substitution at C4.
-
Amine Group Reactivity: The 5-amino group can undergo standard amine reactions, such as acylation to form amides, alkylation, and diazotization followed by Sandmeyer-type reactions to introduce a wide variety of functional groups.
-
N-H Acidity: The N-H proton on the pyrazole ring is weakly acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-arylation, a common strategy in drug design to modulate properties like solubility and cell permeability.
Synthesis Pathway and Illustrative Protocol
From a retrosynthetic perspective, the most direct and logical approach to synthesizing this compound is through the chemical reduction of a nitro-group precursor, specifically 6-chloro-5-nitro-1H-indazole. This precursor can be synthesized from commercially available starting materials.[12] This two-step process is efficient and utilizes well-established, reliable chemical transformations.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Reduction of 6-Chloro-5-nitro-1H-indazole
Causality Statement: This protocol utilizes tin(II) chloride (SnCl₂) in concentrated hydrochloric acid, a classic and highly effective method for reducing aromatic nitro groups to amines. The acidic medium ensures the tin reagent remains in its active, reduced state, while the reaction's robustness makes it suitable for heterocyclic systems.
Materials:
-
6-Chloro-5-nitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 6-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 eq) to the suspension.
-
Initiation: Slowly add concentrated HCl to the mixture with stirring. The reaction is exothermic and may require an ice bath to maintain control.
-
Reaction: Heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up (Quenching): Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Basification: Neutralize the acidic solution by slowly adding a concentrated solution of NaOH until the pH is basic (pH > 9). This will precipitate tin salts. Caution: This step is highly exothermic.
-
Extraction: Filter the mixture to remove the inorganic salts, washing the filter cake with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography to yield pure this compound.
Applications in Drug Discovery and Development
This compound is not an end-product therapeutic but rather a high-value intermediate. Its structure is strategically employed to access novel chemical entities with therapeutic potential.[6]
-
Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP pocket of the enzyme. The indazole scaffold is particularly effective in this role. This intermediate is used to synthesize compounds targeting various kinases implicated in cancer cell proliferation and survival.[6]
-
Anti-inflammatory Agents: The indazole nucleus is present in several non-steroidal anti-inflammatory drugs (NSAIDs) and other molecules designed to modulate inflammatory pathways.
-
Antiviral and Antiparasitic Research: The structural motif is explored in the development of agents against viruses and parasites.[3][4][6] For instance, the approved COVID-19 therapeutic Ensitrelvir contains a closely related N-methylated 6-chloro-indazol-5-amine core, highlighting the scaffold's relevance.[13]
Caption: Role of this compound as a versatile building block.
Safety, Handling, and Storage
As a responsible scientist, adherence to safety protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound must be consulted, the following guidance is based on data for structurally similar compounds.[14][15]
-
Hazard Identification: Expected to be hazardous. Similar compounds are classified as harmful if swallowed (H302), causing skin irritation (H315), causing serious eye irritation (H319), and potentially causing respiratory irritation (H335).[14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[15][16]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[15][17] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to ensure stability.
Conclusion
This compound is a strategically important heterocyclic building block with significant value for the drug discovery and development community. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an attractive starting point for creating diverse libraries of compounds. Its proven relevance in the synthesis of potent biological agents, particularly kinase inhibitors, underscores its continued importance in the pursuit of novel therapeutics. This guide provides the foundational knowledge required for researchers to effectively and safely incorporate this valuable intermediate into their research programs.
References
- 1. mdpi.com [mdpi.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound [myskinrecipes.com]
- 7. calpaclab.com [calpaclab.com]
- 8. PubChemLite - 5-chloro-1h-indazol-6-amine (C7H6ClN3) [pubchemlite.lcsb.uni.lu]
- 9. fishersci.com [fishersci.com]
- 10. 6-chloro-1H-indazole| CAS No:698-25-9|ZaiQi Bio-Tech [chemzq.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. 6-CHLORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 13. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 14. 6-chloro-1H-indazol-3-amine | C7H6ClN3 | CID 85628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. tcichemicals.com [tcichemicals.com]
- 17. fishersci.com [fishersci.com]
- 18. enamine.enamine.net [enamine.enamine.net]
A Technical Guide to the Spectral Analysis of 6-Chloro-1H-indazol-5-amine
This technical guide provides an in-depth analysis of the spectral data for 6-Chloro-1H-indazol-5-amine (CAS No: 221681-75-0), a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide presents predicted data, interpreted within the established principles of spectroscopic analysis for indazole derivatives, to serve as a reliable reference for experimental design and data interpretation.
Introduction to this compound
This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[4] The specific substitution pattern of an amino group at the 5-position and a chloro group at the 6-position makes this molecule a versatile intermediate for the synthesis of more complex bioactive molecules. A thorough understanding of its spectral properties is paramount for unambiguous structure confirmation, purity assessment, and as a foundation for the characterization of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.[5]
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in Table 1. The interpretation is based on the analysis of substituent effects on the indazole ring system.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~12.5 | br s | 1H | N1-H | The N-H proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift due to its acidic nature and potential for hydrogen bonding. |
| ~7.8 | s | 1H | H-3 | The H-3 proton of the indazole ring generally resonates as a singlet in the aromatic region. Its precise shift is influenced by the electronic effects of substituents on the benzene ring. |
| ~7.5 | s | 1H | H-7 | The H-7 proton is expected to appear as a singlet. The deshielding effect of the adjacent N-1 lone pair in the N-2 tautomer is a key consideration in predicting its chemical shift.[4] |
| ~7.0 | s | 1H | H-4 | The H-4 proton is anticipated to be a singlet. Its chemical shift is influenced by the electron-donating amino group at the 5-position and the electron-withdrawing chloro group at the 6-position. |
| ~5.0 | br s | 2H | -NH₂ | The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on concentration and the extent of hydrogen bonding. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum provides insights into the carbon framework of the molecule. The predicted chemical shifts in DMSO-d₆ are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment | Rationale for Prediction |
| ~140.0 | C-7a | This quaternary carbon, part of the fused ring system, is expected to be in the downfield region of the aromatic carbons. |
| ~135.0 | C-3 | The C-3 carbon of the indazole ring typically resonates in this region. |
| ~130.0 | C-5 | The amino group at this position will have a significant shielding effect, but this is counteracted by the overall aromaticity and the influence of the adjacent chloro group. |
| ~125.0 | C-3a | This is another quaternary carbon of the fused ring system. |
| ~120.0 | C-6 | The carbon bearing the chloro substituent will be deshielded due to the electronegativity of chlorine. |
| ~115.0 | C-7 | The chemical shift of this carbon is influenced by the adjacent nitrogen atom. |
| ~100.0 | C-4 | The strong electron-donating effect of the amino group at the 5-position is expected to significantly shield the C-4 carbon, shifting it upfield. |
Experimental Protocol for NMR Spectroscopy
The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.
Caption: Logical flow of an EI-MS experiment.
Conclusion
The predicted spectral data for this compound provides a solid foundation for the spectroscopic characterization of this important heterocyclic compound. The anticipated ¹H and ¹³C NMR spectra are consistent with the assigned structure, showing characteristic shifts for the substituted indazole core. The predicted IR spectrum highlights the key functional groups, namely the primary amine, the N-H of the indazole, the aromatic system, and the C-Cl bond. The mass spectrum is expected to show a characteristic isotopic pattern for chlorine and predictable fragmentation pathways. This comprehensive guide, combining predicted data with established spectroscopic principles and experimental protocols, serves as a valuable resource for researchers working with this compound and its derivatives, facilitating efficient and accurate structural analysis.
References
- 1. appchemical.com [appchemical.com]
- 2. This compound-景明化工股份有限公司 [echochemical.com]
- 3. This compound | 221681-75-0 [sigmaaldrich.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acdlabs.com [acdlabs.com]
Navigating the Solubility Landscape of 6-Chloro-1H-indazol-5-amine: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Advancing 6-Chloro-1H-indazol-5-amine from Bench to Bedside
This compound is a heterocyclic amine containing an indazole core, a structure of significant interest in medicinal chemistry and drug discovery. Its utility as a building block for more complex, biologically active molecules makes a thorough understanding of its fundamental physicochemical properties paramount. Among these, solubility stands out as a critical determinant of a compound's developability, impacting everything from formulation and dosage form design to bioavailability and, ultimately, therapeutic efficacy. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, offering both theoretical insights and practical, field-proven methodologies for its experimental determination. This document is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this valuable chemical entity.
Physicochemical Properties of this compound: A Predictive Framework for Solubility
Table 1: Predicted Physicochemical Properties of this compound and Related Isomers
| Property | Predicted Value/Information | Source |
| Molecular Formula | C₇H₆ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 167.6 g/mol | --INVALID-LINK-- |
| Boiling Point | ~408.7 °C (Predicted) | --INVALID-LINK-- |
| pKa | ~13.72 (Predicted, for the most acidic proton) | --INVALID-LINK-- |
| Appearance | Expected to be a solid at room temperature | --INVALID-LINK-- |
Note: Data is for the closely related isomer 6-chloro-1H-indazol-3-amine and should be considered as an estimate for this compound.
The structure of this compound, featuring a polar indazole ring system with an amino group and a chloro substituent, suggests a molecule with a balance of hydrophilic and hydrophobic character. The amino and indazole nitrogen atoms can act as hydrogen bond donors and acceptors, while the aromatic rings and the chloro group contribute to its lipophilicity. This duality is key to predicting its solubility in different types of organic solvents.
Theoretical Considerations for Solubility in Organic Solvents
The adage "like dissolves like" serves as a fundamental principle in predicting solubility.[1] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of an organic compound is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. Given the presence of the amino group and the indazole nitrogens, this compound is expected to exhibit moderate to good solubility in polar protic solvents. The hydrogen bonding capabilities of the solvent can effectively solvate the polar functional groups of the molecule.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): These solvents have large dipole moments but do not have acidic protons. They are effective at solvating polar molecules. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly powerful solvents for a wide range of organic compounds and are expected to be excellent solvents for this compound.[2]
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack significant dipole moments and cannot engage in hydrogen bonding. Due to the polar nature of the indazole ring and the amino group, this compound is predicted to have low solubility in nonpolar solvents.[2] The energy required to break the solute-solute and solvent-solvent interactions would not be sufficiently compensated by the weak solute-solvent interactions.
Experimental Determination of Solubility: A Practical Guide
In the absence of established solubility data, experimental determination is essential. Two key types of solubility are relevant in drug discovery: thermodynamic and kinetic solubility.[3][4]
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[4] The shake-flask method is the most reliable technique for its determination.[5][6]
Figure 1: Workflow for Thermodynamic Solubility Determination.
Detailed Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
1. Materials and Equipment:
-
This compound (solid)
-
Organic solvents of interest (e.g., DMSO, ethanol, methanol, acetone, chloroform, THF)
-
Glass vials with screw caps
-
Analytical balance
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.
-
Add a known volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 72 hours). The system is at equilibrium when the concentration of the dissolved compound no longer changes over time.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to sediment.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Analyze the filtered saturated solution and the standard solutions by a validated analytical method, such as HPLC-UV.
-
Construct a calibration curve from the standard solutions.
-
-
Data Analysis:
-
Determine the concentration of this compound in the filtered saturated solution by interpolating its response from the calibration curve.
-
The resulting concentration is the thermodynamic solubility of the compound in that solvent at the specified temperature.
-
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[3] While it can overestimate thermodynamic solubility, it is a valuable high-throughput screening method in early drug discovery.[7][8]
Figure 2: Workflow for High-Throughput Kinetic Solubility Determination.
Detailed Protocol for Kinetic Solubility Determination (UV Plate Reader Method)
1. Materials and Equipment:
-
This compound
-
DMSO (high purity)
-
Aqueous buffer (e.g., PBS, pH 7.4) or organic solvent of interest
-
96-well microplates (UV-transparent for analysis)
-
96-well filter plates
-
Multichannel pipettes
-
Plate shaker
-
UV-Vis microplate reader
2. Procedure:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Dispense a small volume of the DMSO stock solution into the wells of a 96-well microplate.
-
Add the aqueous buffer or organic solvent to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize its co-solvent effect.
-
-
Incubation and Precipitation:
-
Seal the plate and incubate on a plate shaker for a defined period (e.g., 1-2 hours) at a constant temperature.
-
-
Filtration:
-
After incubation, filter the contents of the assay plate through a 96-well filter plate into a new UV-transparent 96-well plate.
-
-
Quantification:
-
Measure the UV absorbance of the filtrate in each well using a microplate reader at the wavelength of maximum absorbance for this compound.
-
-
Data Analysis:
-
Compare the absorbance of the test wells to a calibration curve prepared by diluting the DMSO stock solution in a solvent mixture that prevents precipitation (e.g., 50:50 acetonitrile:water).
-
The highest concentration at which no precipitation is observed (or the concentration in the filtrate) is reported as the kinetic solubility.[9]
-
Conclusion: An Empowered Approach to Solubility Assessment
A comprehensive understanding of the solubility of this compound in organic solvents is a cornerstone for its successful application in drug discovery and development. While readily available quantitative data is limited, a robust framework for predicting its solubility based on its physicochemical properties can guide solvent selection. Ultimately, empirical determination through well-established protocols, such as the shake-flask method for thermodynamic solubility and high-throughput assays for kinetic solubility, provides the definitive data required for informed decision-making. By employing the methodologies outlined in this guide, researchers can confidently navigate the solubility landscape of this compound, thereby accelerating its journey from a promising molecule to a potential therapeutic agent.
References
- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 8. enamine.net [enamine.net]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 6-Chloro-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Structural Clarity
6-Chloro-1H-indazol-5-amine stands as a pivotal intermediate in the synthesis of advanced pharmaceutical compounds, notably in the development of kinase inhibitors for oncology and other therapeutic areas[1]. Its molecular framework is a key building block in medicinal chemistry, offering a versatile scaffold for the design of targeted therapies. Understanding the precise three-dimensional arrangement of atoms within this molecule—its crystal structure—is paramount. This knowledge underpins rational drug design, informs on potential polymorphic forms, and dictates crucial physicochemical properties that influence bioavailability and efficacy.
While the synthesis and utility of this compound are documented, a publicly accessible, fully determined crystal structure remains elusive in premier databases such as the Cambridge Crystallographic Data Centre (CCDC)[2][3]. This guide, therefore, serves a dual purpose: to collate the known synthetic and chemical data for this compound and to provide a comprehensive, field-proven methodology for determining its single-crystal X-ray structure. As such, this document is both a repository of current knowledge and a roadmap for future crystallographic investigation.
Part 1: Synthesis and Crystallization: From Powder to Perfection
The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
The preparation of this compound can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted phenylhydrazines or the reduction of a nitro-indazole precursor. One common pathway involves the reduction of 6-chloro-5-nitro-1H-indazole.
Experimental Protocol: Reduction of 6-chloro-5-nitro-1H-indazole
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 6-chloro-5-nitro-1H-indazole (1 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reductant Addition: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O, 3-5 eq.), portion-wise to the suspension. Alternatively, catalytic hydrogenation using a palladium-on-carbon catalyst (Pd/C) under a hydrogen atmosphere can be employed.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Crystallization Methodologies
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step[4]. The crystal must be of sufficient size (typically >0.1 mm in all dimensions) and possess a high degree of internal order[4].
Table 1: Common Crystallization Techniques
| Technique | Description | Key Considerations |
| Slow Evaporation | A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. | The solvent should have a moderate boiling point, and the compound should be sparingly soluble. |
| Vapor Diffusion | A concentrated solution of the compound is placed in a sealed container with a larger reservoir of a miscible "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. | The choice of solvent/anti-solvent pair is critical. Common pairs include chloroform/hexane and methanol/diethyl ether. |
| Cooling | A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form. | The temperature gradient should be controlled carefully to promote the growth of a few large crystals rather than many small ones. |
Part 2: The Core of Crystallography: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound[5]. The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern[4][6].
The Experimental Workflow: A Step-by-Step Guide
The determination of a crystal structure follows a well-established workflow, from data collection to the final refined model.
Detailed Protocol:
-
Crystal Mounting: A suitable single crystal of this compound is carefully selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and cryo-protectant if data is to be collected at low temperatures.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation).[4][6] The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector like a CCD or CMOS sensor.[4]
-
Data Processing: The collected images are processed to integrate the intensities of the diffraction spots (reflections) and apply corrections for factors like Lorentz and polarization effects. This step yields a file containing the Miller indices (h,k,l) and the intensity of each reflection.
-
Structure Solution: The "phase problem" is the central challenge in crystallography. For small molecules like this compound, direct methods are typically successful in providing an initial electron density map from the diffraction intensities.[5][7] This map reveals the positions of the heavier atoms.
-
Structure Refinement: The initial atomic model is refined using a least-squares algorithm to improve the fit between the calculated and observed diffraction data.[7] Hydrogen atoms are often located from the difference Fourier map or placed in calculated positions.
-
Validation: The final refined structure is validated using metrics such as the R-factor (R1) and the goodness-of-fit (GooF). The geometry of the molecule is checked for sensible bond lengths, angles, and the absence of unfavorable contacts.
Part 3: Anticipated Structural Insights and Data Presentation
Although the specific crystal structure of this compound is not yet publicly available, we can anticipate the type of data that would be generated and its significance. For illustrative purposes, the data format is presented below, drawing on a similar indazole derivative as a reference.[8]
Hypothetical Crystallographic Data Table
Table 2: Expected Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Empirical Formula | C₇H₆ClN₃ |
| Formula Weight | 167.60 |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, Pca2₁ |
| Unit Cell Dimensions | a = [value] Å, α = 90°b = [value] Å, β = [value]°c = [value] Å, γ = 90° |
| Volume | [value] ų |
| Z (Molecules per unit cell) | [value] |
| Calculated Density | [value] g/cm³ |
| Absorption Coefficient | [value] mm⁻¹ |
| F(000) | [value] |
| Crystal Size | e.g., 0.20 x 0.15 x 0.10 mm³ |
| Theta range for data collection | e.g., 2.0 to 28.0° |
| Reflections collected | [value] |
| Independent reflections | [value] [R(int) = value] |
| Final R indices [I>2sigma(I)] | R1 = [value], wR2 = [value] |
| Goodness-of-fit on F² | [value] |
Structural Analysis and Interpretation
The refined crystal structure would provide a wealth of information:
-
Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the indazole ring system and its substituents.
-
Intermolecular Interactions: The presence of hydrogen bonds (e.g., involving the amine group and the indazole nitrogen atoms) and other non-covalent interactions like π-π stacking. These interactions dictate how the molecules pack in the solid state and can influence physical properties.
-
Tautomerism: The analysis would definitively establish the dominant tautomeric form of the indazole ring in the solid state (1H vs. 2H).
Caption: Potential Intermolecular Interactions in the Crystal Lattice.
Conclusion: A Call for Structural Elucidation
The determination of the crystal structure of this compound is a critical step in fully characterizing this important pharmaceutical intermediate. This guide has outlined the necessary synthetic and crystallographic methodologies to achieve this goal. The resulting structural data will provide invaluable insights for medicinal chemists and drug development professionals, enabling more informed design of next-generation therapeutics. The deposition of this structure into public databases will be a significant contribution to the scientific community.
References
- 1. This compound [myskinrecipes.com]
- 2. Search - Access Structures [ccdc.cam.ac.uk]
- 3. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 4. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 5. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 6. sciencevivid.com [sciencevivid.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Tautomeric forms of 6-Chloro-1H-indazol-5-amine
An In-Depth Technical Guide to the Tautomeric Forms of 6-Chloro-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indazole scaffolds are cornerstones in medicinal chemistry, renowned for their diverse pharmacological activities.[1] However, the inherent annular tautomerism of the indazole ring system presents a critical challenge in drug design and development. The subtle shift of a single proton between the two nitrogen atoms (N1 and N2) gives rise to 1H- and 2H-tautomers, which are distinct chemical entities with unique physicochemical and biological profiles.[2] This guide provides a comprehensive technical exploration of the tautomerism of this compound, a key intermediate in the synthesis of various therapeutic agents.[3] We will delve into the structural nuances of its tautomeric forms, present robust experimental and computational methodologies for their unambiguous characterization, and discuss the profound implications of this phenomenon on the drug development lifecycle.
The Principle of Annular Tautomerism in Indazoles
Indazole, a ten-π electron aromatic heterocyclic system, exhibits a form of prototropic tautomerism where a hydrogen atom can reside on either of the two nitrogen atoms of the pyrazole ring.[4] This results in an equilibrium between two primary forms: the 1H-indazole and the 2H-indazole.
-
1H-Indazole: This tautomer features the mobile proton on the N1 nitrogen. It is often referred to as the "benzenoid" form and is generally the more thermodynamically stable of the two in the gas phase, solution, and solid state for the parent indazole.[2][4][5]
-
2H-Indazole: In this form, the proton is located on the N2 nitrogen. This is known as the "quinonoid" form and is typically higher in energy.[4]
The position of this equilibrium is not fixed; it is a dynamic process influenced by a delicate interplay of electronic effects from substituents, the surrounding solvent environment, temperature, and pH.[6] For drug development professionals, a precise understanding of which tautomer predominates under physiological conditions is paramount, as the two forms can exhibit differential binding affinities to biological targets, solubility, and metabolic stability.[7]
The tautomeric equilibrium for this compound is illustrated below.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. This compound [myskinrecipes.com]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2 H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to 6-Chloro-1H-indazol-5-amine: Procurement, Quality Control, and Application in Modern Drug Discovery
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole nucleus is a privileged heterocyclic scaffold, a cornerstone in the architecture of numerous biologically active molecules.[1] Its structural resemblance to indole allows it to act as a bioisostere, engaging with biological targets of therapeutic relevance, particularly protein kinases. Within this chemical class, 6-Chloro-1H-indazol-5-amine (CAS No: 221681-75-0) has emerged as a critical building block for medicinal chemists. Its specific substitution pattern—an amine group at the 5-position and a chlorine atom at the 6-position—provides strategic vectors for synthetic elaboration, enabling the exploration of chemical space around key pharmacological targets.
This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, validating, and utilizing this key intermediate. We will move beyond a simple cataloging of suppliers to discuss the causality behind quality control choices and the strategic application of this molecule in contemporary research, particularly in the development of kinase inhibitors for oncology.[2]
Chemical Profile:
-
Molecular Formula: C₇H₆ClN₃[2]
-
Molecular Weight: 167.60 g/mol [2]
-
IUPAC Name: this compound
-
Appearance: Typically an off-white to pale purple or brown solid powder.[3][4]
Part 1: Commercial Sourcing and Supplier Overview
The reliability of a research campaign is founded upon the quality of its starting materials. Sourcing high-purity this compound is the first critical step. A variety of chemical suppliers offer this reagent, often with differing purity grades and in various quantities. When selecting a supplier, researchers should consider not only the listed purity but also the availability of comprehensive analytical documentation, such as a Certificate of Analysis (CoA), and spectroscopic data (¹H NMR, HPLC).
Below is a comparative table of several recognized commercial suppliers. Note that availability and product specifications are subject to change, and direct inquiry is always recommended.
| Supplier | Example Product Number | Typical Purity | Notes |
| Sigma-Aldrich | Inquire | ≥97%[5] | A well-established supplier with extensive quality control documentation often available online. |
| BLDpharm | 1779991-12-6 (for 1-methyl derivative) | Inquire | Offers a range of indazole derivatives and provides analytical data like NMR and LC-MS upon request.[6] |
| MySkinRecipes | 162108 | 98%[2] | Lists the compound for use as a reagent and building block in medicinal chemistry. |
| Thermo Scientific Chemicals | (Varies) | 97%[7] | Provides this intermediate for organic synthesis, pharmaceutical, and dyestuff applications.[7] |
| ChemicalBook | CB72506898 | Inquire | Aggregates multiple suppliers and provides basic physical property data.[8] |
Part 2: Quality Control and In-House Validation
Trust in a supplier's CoA is essential, but in the context of drug discovery where outcomes are highly sensitive to impurities, in-house validation is a non-negotiable, self-validating step. The presence of regioisomeric or reaction-byproduct impurities can lead to the synthesis of incorrect final compounds, wasting significant resources and generating misleading biological data.
The Rationale for Orthogonal QC Methods
We employ a two-pronged approach for validating incoming starting materials. Chromatographic methods (like HPLC) assess the purity of the sample by separating the main component from any impurities, while spectroscopic methods (like NMR) confirm the chemical identity and structure of the main component. This orthogonal strategy ensures both purity and identity are confirmed.
Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general-purpose reverse-phase HPLC method suitable for analyzing this compound.
Objective: To quantify the purity of the supplied material and identify the presence of any contaminants.
Methodology:
-
Sample Preparation: Accurately weigh ~1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Instrumentation: Use a standard HPLC system equipped with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) and a UV detector.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient Elution:
-
Start at 10% Solvent B.
-
Ramp to 95% Solvent B over 15 minutes.
-
Hold at 95% Solvent B for 2 minutes.
-
Return to 10% Solvent B over 1 minute.
-
Equilibrate for 2 minutes before the next injection.
-
-
Detection: Monitor at a wavelength of 254 nm.
-
Analysis: The purity is calculated based on the area-under-the-curve (AUC) of the main peak relative to the total AUC of all observed peaks. A purity level of >97% is typically acceptable for most discovery applications.
Experimental Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy
Objective: To confirm that the chemical structure of the supplied material is indeed this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the proton spectrum, typically acquiring 16-32 scans.
-
Analysis: The resulting spectrum should be consistent with the structure of this compound. Key expected signals include distinct aromatic protons and amine protons. The chemical shifts and coupling patterns should match literature values or spectra predicted by simulation software.[9][10] The absence of significant unassignable peaks provides further confidence in the sample's identity and purity.
Procurement and QC Workflow
The following diagram illustrates a robust workflow for sourcing and validating critical chemical reagents.
Caption: Workflow for reagent procurement and quality validation.
Part 3: Application in Drug Discovery - A Kinase Inhibitor Scaffold
This compound is a valuable precursor in the synthesis of ATP-competitive kinase inhibitors. The indazole core mimics the adenine region of ATP, anchoring the inhibitor in the enzyme's hinge region. The 5-amino group serves as a key attachment point for side chains that can extend into the solvent-exposed region or target specific sub-pockets of the kinase, thereby driving potency and selectivity. The 6-chloro substituent can influence electronic properties and provide a vector for further modification.
Many indazole derivatives have shown potent anti-proliferative activity in various cancer cell lines.[11] For instance, the indazole scaffold is present in several FDA-approved kinase inhibitors like Axitinib and Pazopanib, which target Vascular Endothelial Growth Factor Receptors (VEGFRs) among other kinases. These drugs function by inhibiting the signaling pathways that lead to tumor angiogenesis (the formation of new blood vessels).
Illustrative Signaling Pathway: VEGFR Inhibition
The diagram below shows a simplified representation of the VEGFR signaling pathway and how an indazole-based inhibitor can block its function.
Caption: Inhibition of VEGFR signaling by an indazole-based drug.
Part 4: Safe Handling and Storage
As with any laboratory chemical, proper handling of this compound is paramount for personnel safety. The information below is a summary derived from typical Safety Data Sheets (SDS) and should be supplemented by a thorough review of the supplier-specific SDS before handling.[4][12][13][14]
| Hazard Category | Precautionary Measures |
| Skin Irritation | Causes skin irritation.[12][13] Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Wash skin thoroughly after handling.[12][14] |
| Eye Irritation | Causes serious eye irritation.[12][13] Wear safety glasses or goggles. If contact occurs, rinse cautiously with water for several minutes.[12][14] |
| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only in a well-ventilated area or in a chemical fume hood.[14] |
| Ingestion | Harmful if swallowed.[13] Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth and seek medical attention.[4][13] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[5][14] Store in an inert atmosphere and protect from light.[3][5] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14] |
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. 6-chloro-1H-indazol-3-amine CAS#: 16889-21-7 [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. 6-Chloro-1H-indazol-4-amine | 885519-32-4 [sigmaaldrich.com]
- 6. 1779991-12-6|6-Chloro-1-methyl-1H-indazol-5-amine|BLD Pharm [bldpharm.com]
- 7. 6-Amino-3-chloro-1H-indazole, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 8. 6-Chloro-5-fluoro-1H-indazol-3-amine | 1509773-54-9 [chemicalbook.com]
- 9. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to 6-Chloro-1H-indazol-5-amine (CAS No. 221681-75-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Building Block
6-Chloro-1H-indazol-5-amine, identified by CAS number 221681-75-0, has emerged as a pivotal intermediate in contemporary medicinal chemistry. Its unique structural scaffold serves as a cornerstone for the synthesis of a new generation of targeted therapeutics, most notably potent and selective kinase inhibitors. This guide provides a comprehensive overview of its chemical properties, safe handling procedures, and its critical role in the synthesis of advanced pharmaceutical agents. By understanding the nuances of this versatile molecule, researchers can unlock its full potential in the development of novel therapies for a range of diseases, from cancer to inflammatory disorders.
Core Molecular Attributes
This compound is a heterocyclic aromatic amine with a distinct indazole core. The presence of both a chlorine atom and an amino group on the bicyclic ring system imparts specific reactivity and functionality, making it a valuable synthon in multi-step organic synthesis.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in a laboratory setting. These properties influence its solubility, reactivity, and stability.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆ClN₃ | [1] |
| Molecular Weight | 167.60 g/mol | [1] |
| Appearance | Light brown to brown solid | [1] |
| Boiling Point | 381.9±22.0 °C (Predicted) | [1] |
| Density | 1.533±0.06 g/cm³ (Predicted) | [1] |
| pKa | 13.34±0.40 (Predicted) | [1] |
| Storage Temperature | Room temperature, in a dark place under an inert atmosphere | [1] |
Synthesis and Reactivity
While detailed, step-by-step synthesis protocols for this compound are often proprietary, the literature on related indazole syntheses provides valuable insights into its probable synthetic routes. A common approach involves the cyclization of appropriately substituted phenylhydrazines.
The reactivity of this compound is primarily dictated by the nucleophilic character of the 5-amino group. This functional group readily participates in amide bond formation when reacted with carboxylic acids or their activated derivatives, a cornerstone reaction in the synthesis of many kinase inhibitors.
General Amide Coupling Protocol
The following represents a generalized, illustrative protocol for the coupling of this compound with a generic carboxylic acid. Researchers must optimize conditions based on the specific substrates used.
Objective: To form an amide bond between this compound and a selected carboxylic acid.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Anhydrous, aprotic solvent (e.g., DMF, DCM)
-
Organic base (e.g., DIPEA, triethylamine)
-
Reagents for workup and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel for chromatography)
Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid and this compound in the chosen anhydrous solvent.
-
Activation: Add the amide coupling reagent and the organic base to the reaction mixture. The order of addition may vary depending on the specific coupling reagents used.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The true significance of this compound lies in its application as a key building block for potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.
Synthesis of IRAK4 Inhibitors
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the inflammatory signaling pathway.[2] Inhibitors of IRAK4 are being investigated for the treatment of a variety of autoimmune and inflammatory diseases. This compound serves as a crucial starting material for the synthesis of certain classes of IRAK4 inhibitors. The amino group of the indazole is typically acylated with a heterocyclic carboxylic acid to construct the core of the final inhibitor.
Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential for cell division.[3] Their overexpression is frequently observed in various cancers, making them attractive targets for anticancer drug development.[4] this compound has been utilized in the synthesis of potent Aurora kinase inhibitors.[4] Similar to the synthesis of IRAK4 inhibitors, the synthetic strategy often involves the formation of an amide bond between the indazole amine and a suitably functionalized carboxylic acid.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the chemical structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the functional groups present in the molecule. For this compound, characteristic peaks for the N-H stretches of the primary amine (typically two bands in the 3400-3250 cm⁻¹ region) and the aromatic C-N stretch (around 1335-1250 cm⁻¹) would be expected.[5]
-
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of its molecular weight. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition with high accuracy.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound by separating it from any impurities.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.[7]
-
H315: Causes skin irritation.[7]
-
H319: Causes serious eye irritation.[7]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[7]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[8]
-
Avoiding Contact: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[7]
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Keep in a dark place, under an inert atmosphere, to prevent degradation.[1]
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal
Dispose of waste material in accordance with local, state, and federal regulations. It is recommended to entrust disposal to a licensed waste disposal company.[7]
Conclusion
This compound is more than just a chemical intermediate; it is a key that unlocks the door to a diverse range of potentially life-saving therapeutics. Its well-defined chemical properties and reactivity make it an invaluable tool for medicinal chemists. By adhering to the principles of safe handling and leveraging its synthetic versatility, researchers can continue to build upon the foundation this molecule provides, paving the way for the next generation of targeted therapies.
References
- 1. fishersci.com [fishersci.com]
- 2. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CA2641744C - Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chemicalbook.com [chemicalbook.com]
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and First Synthesis of 6-Chloro-1H-indazol-5-amine
For the attention of: Researchers, Scientists, and Drug Development Professionals.
This in-depth technical guide delves into the foundational chemistry of 6-Chloro-1H-indazol-5-amine, a substituted indazole that has garnered interest within the sphere of medicinal chemistry. While the precise initial discovery of this specific molecule is not prominently documented in a singular, seminal publication, its synthesis logically follows from well-established principles of heterocyclic chemistry, dating back to the pioneering work on the indazole core. This guide will, therefore, present a reconstruction of its likely first synthesis, grounded in the classical methodologies that defined the field, and provide a comprehensive overview of the chemical principles, experimental protocols, and analytical validation involved.
Part 1: The Indazole Core - A Legacy of Discovery
The story of this compound is built upon the discovery of its parent heterocycle, indazole. This bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, was first synthesized by the Nobel laureate Emil Fischer in the 1880s. His work, which involved the thermal cyclization of o-hydrazino cinnamic acid, unveiled a new class of compounds that would, over a century later, become a "privileged scaffold" in drug discovery. The unique electronic properties and structural rigidity of the indazole ring system make it an ideal framework for designing molecules that can interact with a wide array of biological targets.
The subsequent exploration of the indazole scaffold involved the development of various synthetic routes to introduce a diverse range of substituents onto the bicyclic core. These methodologies, primarily involving the cyclization of appropriately substituted anilines, paved the way for the creation of a vast library of indazole derivatives, including the subject of this guide.
Part 2: A Plausible First Synthesis - A Step-by-Step Reconstruction
The first synthesis of this compound can be logically deduced as a multi-step process, beginning with a readily available substituted aniline. The overall strategy involves the construction of the indazole ring system, followed by the introduction and modification of functional groups to yield the final product. The key intermediate in this proposed pathway is 6-chloro-5-nitro-1H-indazole.
Step 1: Synthesis of the Precursor - 4-Chloro-2-methyl-5-nitroaniline
The journey to this compound likely began with a suitably substituted aniline. A logical starting material is 4-chloro-2-methylaniline, which can be nitrated to introduce the nitro group at the desired position.
-
Reaction Principle: The nitration of an aromatic ring is a classic electrophilic aromatic substitution reaction. The directing effects of the existing substituents (chloro and methyl groups) on the aniline ring guide the incoming nitro group to the desired position.
-
Experimental Protocol (Representative):
-
To a stirred solution of 4-chloro-2-methylaniline in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is stirred at a low temperature for a specified time to ensure complete nitration.
-
The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water until neutral, and then dried.
-
Purification by recrystallization from a suitable solvent, such as ethanol, yields pure 4-chloro-2-methyl-5-nitroaniline.
-
Step 2: Formation of the Indazole Ring - Synthesis of 6-Chloro-5-nitro-1H-indazole
The core indazole structure is formed through a diazotization of the aniline precursor, followed by an intramolecular cyclization. This is a well-established method for the synthesis of indazoles from o-toluidine derivatives.
-
Reaction Principle: The primary amino group of 4-chloro-2-methyl-5-nitroaniline is converted into a diazonium salt using a source of nitrous acid (e.g., sodium nitrite in an acidic medium). The resulting diazonium salt is unstable and undergoes spontaneous cyclization, with the diazonium group reacting with the adjacent methyl group to form the pyrazole ring of the indazole system.
-
Experimental Protocol (Representative): [1]
-
4-chloro-2-methyl-5-nitroaniline is dissolved in a suitable acidic solvent, such as glacial acetic acid or a mixture of hydrochloric acid and water.
-
The solution is cooled to 0-5 °C, and a solution of sodium nitrite in water is added dropwise, keeping the temperature strictly controlled.
-
The reaction mixture is stirred at low temperature for a period to allow for the complete formation of the diazonium salt and subsequent cyclization.
-
The reaction is then carefully neutralized or diluted with water, causing the product, 6-chloro-5-nitro-1H-indazole, to precipitate.
-
The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization.
-
Step 3: Reduction of the Nitro Group - The Final Step to this compound
The final step in this classical synthesis is the reduction of the nitro group of 6-chloro-5-nitro-1H-indazole to the corresponding amine.
-
Reaction Principle: The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. A variety of reducing agents can be employed, with a common and effective method being the use of a metal in an acidic medium, such as tin or iron in hydrochloric acid, or catalytic hydrogenation.
-
Experimental Protocol (Representative):
-
A suspension of 6-chloro-5-nitro-1H-indazole in a suitable solvent (e.g., ethanol, acetic acid, or a mixture) is prepared.
-
A reducing agent, such as iron powder, is added, followed by the addition of an acid, like hydrochloric acid or an aqueous solution of ammonium chloride.
-
The mixture is heated to reflux and stirred for several hours until the reaction is complete (monitored by TLC).
-
The hot reaction mixture is filtered to remove the metal salts.
-
The filtrate is concentrated under reduced pressure, and the pH is adjusted with a base (e.g., sodium hydroxide or sodium carbonate) to precipitate the free amine.
-
The crude this compound is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization.
-
Part 3: Structural Elucidation and Physicochemical Properties
The identity and purity of the synthesized this compound and its intermediates would have been confirmed using a combination of classical and modern analytical techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| 4-Chloro-2-methyl-5-nitroaniline | C₇H₇ClN₂O₂ | 186.59 | Yellow solid | Not readily available |
| 6-Chloro-5-nitro-1H-indazole | C₇H₄ClN₃O₂ | 197.58 | Solid | Not readily available |
| This compound | C₇H₆ClN₃ | 167.60 | Solid | Not readily available |
Note: Precise melting points from the initial synthesis are not available in the searched literature. The data presented are based on typical properties of such compounds.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) would be essential for unambiguous structure confirmation.
-
¹H NMR Spectroscopy: Would confirm the number and connectivity of protons in the molecule, including the characteristic signals for the aromatic protons and the amine protons.
-
¹³C NMR Spectroscopy: Would provide information on the carbon skeleton of the molecule.
-
Mass Spectrometry: Would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.
Part 4: The Significance and Future of this compound
The development of a synthetic route to this compound, and other similar substituted indazoles, has been driven by the relentless search for new therapeutic agents. The indazole core is a key component in a number of approved drugs and clinical candidates targeting a range of diseases, from cancer to inflammatory disorders. The specific substitution pattern of this compound provides a unique set of electronic and steric properties, making it a valuable building block for the synthesis of more complex molecules with tailored biological activities. Its methylated analog, 6-chloro-2-methyl-2H-indazol-5-amine, is a key intermediate in the synthesis of the antiviral drug Ensitrelvir, highlighting the contemporary relevance of this chemical scaffold.
The foundational synthetic work, built upon the principles established by pioneers like Emil Fischer, has enabled the exploration of the vast chemical space of indazole derivatives. As our understanding of disease biology deepens, molecules like this compound will continue to serve as crucial starting points for the design and discovery of the next generation of medicines.
Visualizations
Logical Synthesis Workflow
Caption: A plausible synthetic pathway to this compound.
Chemical Structures
Caption: Key chemical structures in the synthesis of this compound.
References
The Versatile Scaffold: Unlocking the Therapeutic Potential of 6-Chloro-1H-indazol-5-amine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, with heterocyclic compounds emerging as a particularly fruitful area of investigation. Among these, the indazole nucleus has garnered significant attention due to its presence in numerous biologically active molecules.[1] This guide delves into the specifics of a particularly promising scaffold: 6-Chloro-1H-indazol-5-amine. This core structure serves as a versatile building block for the synthesis of compounds with a wide range of potential biological activities, primarily in the realms of oncology, and with emerging interest in neurodegenerative and inflammatory diseases.[2]
The Indazole Core: A Privileged Structure in Medicinal Chemistry
Indazoles are bicyclic heterocyclic aromatic organic compounds consisting of the fusion of a benzene ring and a pyrazole ring. This scaffold is considered a "privileged structure" in drug discovery, as it can interact with multiple biological targets with high affinity. Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, feature the indazole core, highlighting its clinical significance.[3] The this compound scaffold, with its specific substitution pattern, offers unique opportunities for chemical modification and the development of targeted therapies.
Anticancer Activity: A Primary Focus
The 6-aminoindazole moiety has been extensively explored for its anticancer properties.[4][5] The presence of the chloro and amino groups on the indazole ring of the this compound scaffold provides key points for chemical derivatization, allowing for the fine-tuning of biological activity.
Kinase Inhibition: A Key Mechanism of Action
A significant portion of research into indazole-based anticancer agents has focused on their ability to inhibit protein kinases.[3] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Derivatives of the 6-aminoindazole scaffold have shown potent inhibitory activity against a variety of kinases, including:
-
Akt (Protein Kinase B): A key kinase in the PI3K/Akt signaling pathway, which is often hyperactivated in cancer. Indazole-based inhibitors have been developed to target this pathway.[6]
-
Polo-like Kinase 4 (PLK4): A crucial regulator of centriole duplication, a process essential for cell division. Overexpression of PLK4 is observed in several cancers, and N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been identified as potent PLK4 inhibitors.[7]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that, when aberrantly activated, can drive tumor growth. 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been investigated as FGFR inhibitors.[1]
-
Bcr-Abl: A fusion protein with tyrosine kinase activity that is the causative agent of chronic myeloid leukemia (CML). 1H-indazol-3-amine derivatives have shown potent inhibitory activity against both wild-type and mutant forms of Bcr-Abl.[1]
The 6-chloro-5-amino substitution pattern can influence the binding of these inhibitors to the ATP-binding pocket of the target kinase, potentially enhancing potency and selectivity. The amino group can act as a hydrogen bond donor, while the chloro group can occupy a hydrophobic pocket, contributing to the overall binding affinity.
Other Anticancer Mechanisms
Beyond kinase inhibition, derivatives of the indazole scaffold have demonstrated other anticancer mechanisms, including the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. For instance, certain 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[8]
Emerging Therapeutic Areas
While oncology has been the primary focus, the biological activities of the this compound scaffold and its derivatives are not limited to cancer.
Neurodegenerative Diseases
Recent studies have suggested the potential of indazole derivatives in the treatment of neurodegenerative disorders such as Alzheimer's disease.[9][10] The mechanism of action in this context is often linked to the inhibition of enzymes like β-secretase, which is involved in the production of amyloid-beta peptides that form plaques in the brains of Alzheimer's patients. The structural features of the this compound scaffold could be exploited to design novel inhibitors for targets relevant to neurodegeneration.
Inflammatory Diseases
The indazole nucleus is also present in compounds with anti-inflammatory properties.[11] Derivatives of this scaffold have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and to inhibit enzymes such as cyclooxygenase-2 (COX-2), which are key mediators of inflammation. This suggests that the this compound core could be a valuable starting point for the development of new anti-inflammatory drugs.[11]
Synthesis and Derivatization
The this compound scaffold serves as a versatile starting material for the synthesis of a diverse range of derivatives. The amino group at the 5-position is a key handle for functionalization, allowing for the introduction of various substituents through reactions such as acylation, alkylation, and sulfonylation.
A general synthetic approach to derivatives of this compound is outlined below:
Caption: General synthetic strategies for the derivatization of the this compound scaffold.
Experimental Protocols
General Synthesis of N-(6-Chloro-1H-indazol-5-yl)amide Derivatives
Objective: To synthesize a library of amide derivatives from this compound for biological screening.
Materials:
-
This compound
-
Various carboxylic acids or acid chlorides
-
Coupling agents (e.g., HATU, HOBt) or a base (e.g., triethylamine, pyridine) for acid chlorides
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization)
Procedure:
-
If starting from a carboxylic acid: a. Dissolve the carboxylic acid (1.1 eq) and coupling agents (e.g., HATU, 1.2 eq; HOBt, 1.2 eq) in anhydrous DMF. b. Add a base (e.g., DIPEA, 2.0 eq) to the mixture and stir for 10 minutes at room temperature. c. Add this compound (1.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
If starting from an acid chloride: a. Dissolve this compound (1.0 eq) and a base (e.g., triethylamine or pyridine, 1.5 eq) in anhydrous DCM. b. Cool the mixture to 0 °C in an ice bath. c. Add the acid chloride (1.1 eq) dropwise to the cooled solution. d. Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification: a. Upon completion of the reaction, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-(6-Chloro-1H-indazol-5-yl)amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (Example: Akt Kinase)
Objective: To evaluate the inhibitory activity of synthesized compounds against a specific protein kinase.
Materials:
-
Synthesized this compound derivatives
-
Recombinant human Akt kinase
-
Substrate peptide (e.g., Crosstide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the substrate peptide, and the recombinant Akt kinase.
-
Add the serially diluted test compounds to the wells. Include a positive control (a known Akt inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
Data Presentation
Table 1: Representative Biological Activities of Indazole Derivatives
| Compound ID | Scaffold | Target | Assay | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 9f | 6-aminoindazole | - | SRB Assay | 14.3 | HCT116 (Colon) | [4] |
| 6o | 1H-indazole-3-amine | - | MTT Assay | 5.15 | K562 (Leukemia) | [8] |
| K17 | N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | Kinase Assay | 0.0003 | - | [7] |
| K22 | N-(1H-indazol-6-yl)benzenesulfonamide | PLK4 | Kinase Assay | 0.0001 | MCF-7 (Breast) | [7] |
Structure-Activity Relationship (SAR)
The biological activity of derivatives of the this compound scaffold is highly dependent on the nature and position of the substituents. A general SAR workflow is depicted below:
Caption: A workflow illustrating the process of Structure-Activity Relationship (SAR) studies.
Key SAR insights for indazole derivatives include:
-
Substituents on the 5-amino group: The nature of the group attached to the 5-amino position is critical for activity. Bulky or electron-withdrawing groups can influence the compound's ability to fit into the binding pocket of the target protein.
-
Substitution on the indazole nitrogen (N1): Modification at the N1 position can significantly impact the physicochemical properties of the molecule, such as solubility and cell permeability, as well as its interaction with the target.
-
The role of the 6-chloro group: The chlorine atom at the 6-position can contribute to hydrophobic interactions within the binding site, potentially increasing potency. Its electron-withdrawing nature can also influence the overall electronic properties of the indazole ring.
Conclusion and Future Directions
The this compound scaffold represents a highly valuable starting point for the development of novel therapeutic agents. Its proven utility in the design of potent anticancer agents, particularly kinase inhibitors, is well-documented. The emerging evidence for its potential in treating neurodegenerative and inflammatory diseases opens up new avenues for research and development.
Future efforts in this area should focus on:
-
Expanding the chemical diversity of derivatives to explore a wider range of biological targets.
-
Utilizing structure-based drug design to create more potent and selective inhibitors.
-
Investigating the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds at an early stage of development.
-
Exploring novel therapeutic applications beyond the traditional focus on oncology.
By leveraging the unique chemical properties of the this compound scaffold, the scientific community can continue to develop innovative and effective treatments for a variety of human diseases.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective [ouci.dntb.gov.ua]
- 6. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. WO2012040641A2 - Compounds for treating neurodegenerative diseases - Google Patents [patents.google.com]
- 10. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Chloro-1H-indazol-5-amine from 4-chloro-2-fluoro-5-nitrobenzaldehyde.
Abstract
This comprehensive technical guide details a robust and efficient two-step synthesis of 6-Chloro-1H-indazol-5-amine, a valuable building block in modern drug discovery, starting from commercially available 4-chloro-2-fluoro-5-nitrobenzaldehyde. The synthesis involves an initial cyclization reaction with hydrazine hydrate to form the indazole core, followed by a chemoselective reduction of the nitro group. This document provides scientifically grounded, step-by-step protocols, mechanistic insights, and data presentation to enable researchers, scientists, and drug development professionals to successfully replicate and adapt this synthesis for their research needs.
Introduction
The indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage clinical candidates. Its unique structural and electronic properties allow for versatile interactions with various biological targets. Specifically, this compound serves as a key intermediate in the synthesis of potent kinase inhibitors and other targeted therapeutics. The strategic placement of the chloro and amino functionalities provides handles for further molecular elaboration and optimization of pharmacokinetic and pharmacodynamic properties. This guide presents a reliable and scalable synthetic route to this important intermediate.
Overall Synthetic Scheme
The synthesis of this compound from 4-chloro-2-fluoro-5-nitrobenzaldehyde is achieved in two sequential steps:
-
Indazole Formation: A nucleophilic aromatic substitution and condensation reaction between 4-chloro-2-fluoro-5-nitrobenzaldehyde and hydrazine hydrate to yield 6-chloro-5-nitro-1H-indazole.
-
Nitro Group Reduction: A chemoselective reduction of the nitro group of 6-chloro-5-nitro-1H-indazole to the corresponding amine, affording the final product, this compound.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of 6-chloro-5-nitro-1H-indazole
Mechanistic Rationale
The formation of the indazole ring from an o-halobenzaldehyde and hydrazine is a well-established synthetic transformation.[1] In the case of 4-chloro-2-fluoro-5-nitrobenzaldehyde, the fluorine atom is more susceptible to nucleophilic aromatic substitution than the chlorine atom due to its greater electronegativity and the activating effect of the ortho-aldehyde and para-nitro groups. The reaction proceeds through an initial formation of a hydrazone, followed by an intramolecular nucleophilic aromatic substitution where the terminal nitrogen of the hydrazine displaces the fluoride ion, leading to the cyclized indazole product.[2]
Caption: Mechanism of indazole formation.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 4-chloro-2-fluoro-5-nitrobenzaldehyde | 203.56 | ≥98% | Sigma-Aldrich |
| Hydrazine hydrate (64-65% hydrazine) | 50.06 | - | Sigma-Aldrich |
| Ethanol (EtOH) | 46.07 | Anhydrous | Fisher Scientific |
| Water (H₂O) | 18.02 | Deionized | - |
| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Fisher Scientific |
| Hexane | 86.18 | ACS Grade | Fisher Scientific |
Procedure:
-
To a solution of 4-chloro-2-fluoro-5-nitrobenzaldehyde (10.0 g, 49.1 mmol) in ethanol (100 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydrazine hydrate (7.4 mL, 147.3 mmol, 3.0 equiv.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add water (100 mL) and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate (starting from 9:1) to afford 6-chloro-5-nitro-1H-indazole as a yellow solid.
Expected Yield: 75-85%
Part 2: Synthesis of this compound
Mechanistic Rationale
The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. For substrates containing other reducible functional groups, such as halogens, chemoselectivity is crucial. Stannous chloride (SnCl₂) in the presence of a proton source like hydrochloric acid is a classic and effective method for this transformation.[3][4] The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation steps, ultimately leading to the desired amine. This method is well-suited for this synthesis as it generally does not affect aryl chlorides.[5]
Caption: Simplified overview of the nitro group reduction.
Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier |
| 6-chloro-5-nitro-1H-indazole | 197.58 | - | (From Part 1) |
| Tin(II) chloride dihydrate (SnCl₂·2H₂O) | 225.63 | ≥98% | Sigma-Aldrich |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | ~37% | Fisher Scientific |
| Ethanol (EtOH) | 46.07 | ACS Grade | Fisher Scientific |
| Sodium bicarbonate (NaHCO₃) | 84.01 | ACS Grade | Fisher Scientific |
| Ethyl acetate (EtOAc) | 88.11 | ACS Grade | Fisher Scientific |
Procedure:
-
In a 500 mL round-bottom flask, suspend 6-chloro-5-nitro-1H-indazole (8.0 g, 40.5 mmol) in ethanol (160 mL).
-
To this suspension, add a solution of tin(II) chloride dihydrate (45.7 g, 202.5 mmol, 5.0 equiv.) in concentrated hydrochloric acid (40 mL) dropwise at room temperature. The addition may be exothermic, so cooling with a water bath may be necessary.
-
After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-3 hours, or until TLC analysis (1:1 hexane/ethyl acetate) indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 200 g).
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. Be cautious as this will cause gas evolution.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) if necessary.
Expected Yield: 80-90%
Data Summary
| Compound | Starting Material | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Expected Yield (%) |
| 6-chloro-5-nitro-1H-indazole | 4-chloro-2-fluoro-5-nitrobenzaldehyde | C₇H₄ClN₃O₂ | 197.58 | Yellow solid | 75-85 |
| This compound | 6-chloro-5-nitro-1H-indazole | C₇H₆ClN₃ | 167.60 | Off-white to brown solid | 80-90 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. The progress of each reaction can be conveniently monitored by TLC, providing a straightforward method for self-validation of reaction completion. The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure it meets the required specifications for subsequent applications.
Conclusion
This application note provides a detailed and reliable two-step synthetic route for the preparation of this compound. By following the outlined protocols, researchers in the field of medicinal chemistry and drug discovery can efficiently access this valuable intermediate for the development of novel therapeutic agents. The provided mechanistic insights and procedural details are intended to empower scientists to confidently execute and adapt this synthesis for their specific research objectives.
References
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Validated Protocol for the Synthesis of 6-Chloro-1H-indazol-5-amine
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 6-Chloro-1H-indazol-5-amine (CAS No: 221681-75-0). This indazole derivative is a critical building block in medicinal chemistry, most notably as a key intermediate in the synthesis of Axitinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] The synthetic pathway described herein proceeds via a two-step sequence starting from commercially available 2,4-dichloro-5-nitrotoluene, involving a cyclization reaction with hydrazine followed by reduction of the nitro group. This protocol is designed for researchers in drug discovery and process chemistry, emphasizing safety, reproducibility, and high purity of the final product.
Introduction and Scientific Rationale
The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.[3][4] this compound, in particular, serves as a vital precursor for constructing complex pharmaceutical agents.[2] Its specific substitution pattern is strategically important for subsequent cross-coupling reactions in multi-step drug syntheses.[5]
The chosen synthetic route is based on established chemical principles, selected for its efficiency and use of readily available starting materials.[6][7] The core transformation involves the formation of the indazole ring system from an ortho-substituted toluene derivative, a common and reliable method for constructing this bicyclic heterocycle.[6] The subsequent reduction of the nitro group to an amine is a standard, high-yielding transformation that furnishes the desired product.
Synthetic Workflow Overview
The synthesis is a two-step process:
-
Step 1: Cyclization. 2,4-dichloro-5-nitrotoluene is reacted with hydrazine hydrate to form the indazole ring, yielding 6-Chloro-5-nitro-1H-indazole.
-
Step 2: Reduction. The intermediate, 6-Chloro-5-nitro-1H-indazole, is then subjected to catalytic hydrogenation to reduce the nitro group, affording the final product, this compound.
Diagram 1: Overall synthetic workflow from starting material to final product.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Purity | Supplier Notes |
| 2,4-dichloro-5-nitrotoluene | 6641-65-2 | C₇H₅Cl₂NO₂ | >98% | Starting Material |
| Hydrazine hydrate | 7803-57-8 | H₆N₂O | 80% solution in H₂O | Caution: Toxic/Corrosive |
| n-Butanol | 71-36-3 | C₄H₁₀O | Anhydrous | Reaction Solvent |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Pd/C | 10 wt. % | Catalyst |
| Ethanol (EtOH) | 64-17-5 | C₂H₆O | 200 proof, anhydrous | Reaction Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | ACS Grade | For extraction/crystallization |
| Hexanes | 110-54-3 | C₆H₁₄ | ACS Grade | For crystallization |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | Granular | Drying Agent |
Equipment
-
Three-neck round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser and heating mantle with temperature control
-
Magnetic stirrer and stir bars
-
Inert gas line (Nitrogen or Argon)
-
Standard laboratory glassware (beakers, graduated cylinders, funnels)
-
Büchner funnel and vacuum flask for filtration
-
Rotary evaporator
-
Parr hydrogenation apparatus or H-Cube system
-
Analytical balance
-
TLC plates (silica gel 60 F254)
-
NMR spectrometer, LC-MS, and melting point apparatus for analysis
Detailed Synthesis Protocol
Step 1: Synthesis of 6-Chloro-5-nitro-1H-indazole
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2,4-dichloro-5-nitrotoluene (10.0 g, 48.5 mmol).
-
Solvent Addition: Add n-butanol (100 mL) to the flask. Stir the mixture to dissolve the starting material.
-
Reagent Addition: Carefully add hydrazine hydrate (80% solution, 15.2 g, 242.5 mmol, 5.0 eq) to the mixture dropwise at room temperature.
-
Expert Insight: The use of an excess of hydrazine hydrate drives the reaction to completion. The reaction is exothermic; a slow addition helps to control the initial temperature rise.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The starting material spot should disappear and a new, more polar spot corresponding to the product should appear.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. A yellow precipitate should form.
-
Cool the flask in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold n-butanol (2 x 20 mL) and then with hexanes (2 x 20 mL) to remove impurities.
-
Dry the solid under vacuum to yield 6-Chloro-5-nitro-1H-indazole as a yellow powder.
-
Expected Yield: 75-85%.
-
Step 2: Synthesis of this compound
-
Catalyst and Reagent Setup: In a 500 mL Parr hydrogenation flask, carefully add 10% Palladium on Carbon (0.8 g, ~10% by weight of the substrate) under a gentle stream of nitrogen.
-
Causality Note: Handling the Pd/C catalyst under an inert atmosphere is critical. It is pyrophoric and can ignite if exposed to air, especially in the presence of flammable solvents.
-
-
Substrate Addition: Add the 6-Chloro-5-nitro-1H-indazole (8.0 g, 40.5 mmol) obtained from Step 1, followed by anhydrous ethanol (200 mL).
-
Hydrogenation:
-
Seal the Parr apparatus and purge the system with nitrogen three times, followed by purging with hydrogen gas three times.
-
Pressurize the vessel with hydrogen to 50 psi.
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-6 hours.
-
Monitor the reaction by observing the cessation of hydrogen uptake. A TLC analysis (1:1 Hexanes:EtOAc) can also be performed on a carefully vented aliquot to confirm the disappearance of the starting material.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas from the apparatus and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethanol (3 x 30 mL).
-
Safety First: The Celite® pad with the catalyst should not be allowed to dry completely in the air. Quench it carefully with water before disposal to prevent ignition.
-
-
Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product will be an off-white or light brown solid.
-
Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to obtain pure this compound.
-
Expected Yield: 90-98%.
-
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Result |
| Appearance | Off-white to light tan crystalline solid |
| Melting Point | ~175-178 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.1 (s, 1H, NH), 8.0 (s, 1H, Ar-H), 7.6 (s, 1H, Ar-H), 7.2 (s, 1H, Ar-H), 5.1 (s, 2H, NH₂) |
| LC-MS (ESI) | [M+H]⁺ = 168.03 |
| Purity (HPLC) | >98% |
Safety Precautions
All manipulations must be performed in a well-ventilated fume hood.[8] Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.[9]
-
Hydrazine Hydrate: Is highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation and skin contact.[8] Handle only in a fume hood.
-
Palladium on Carbon (Pd/C): Is pyrophoric. Do not allow the dry powder to come into contact with air or organic solvents without an inert atmosphere.[10]
-
Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly sealed and operated in an area free from ignition sources.
Troubleshooting
| Problem | Possible Cause | Solution |
| Step 1: Low Yield | Incomplete reaction. | Extend reaction time and re-check by TLC. Ensure reflux temperature is maintained. |
| Product lost during work-up. | Ensure the mixture is thoroughly cooled before filtration to maximize precipitation. | |
| Step 2: Incomplete Reduction | Inactive catalyst. | Use fresh Pd/C catalyst. Ensure the catalyst was not unduly exposed to air. |
| Insufficient hydrogen pressure or poor mixing. | Increase hydrogen pressure (within safe limits of the equipment) and ensure vigorous stirring to suspend the catalyst. | |
| Final Product is Discolored | Presence of oxidized impurities. | Ensure the reduction work-up is performed promptly. If necessary, an additional charcoal treatment of the ethanol solution before final filtration can be performed. |
Visualization of Logic
Diagram 2: Decision workflow for the purification and quality control of the final product.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound [myskinrecipes.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. enamine.enamine.net [enamine.enamine.net]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
Application Notes and Protocols for 6-Chloro-1H-indazol-5-amine in Drug Discovery
Introduction: The Indazole Scaffold as a Cornerstone in Kinase Inhibitor Design
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural resemblance to the purine core of ATP allows it to effectively target the ATP-binding sites of protein kinases, a family of enzymes frequently dysregulated in cancer and other diseases.[1][2][3] The versatility of the indazole ring, which allows for functionalization at multiple positions, enables the fine-tuning of potency, selectivity, and pharmacokinetic properties of drug candidates.[4] Among the various substituted indazoles, 6-Chloro-1H-indazol-5-amine stands out as a pivotal intermediate, offering strategically positioned functional groups—a reactive amine and a chlorine atom—that serve as key handles for molecular elaboration in the synthesis of complex therapeutic agents.[5] This guide provides a comprehensive overview of the synthesis of this compound and its application in the development of kinase inhibitors, complete with detailed protocols and mechanistic insights.
Chemical Properties and Characterization
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClN₃ | [5] |
| Molecular Weight | 167.60 g/mol | [5] |
| Appearance | Off-white to pale purple solid | [6] |
| CAS Number | 16889-21-7 | [6] |
| Storage | Room temperature, away from light, under inert gas | [5] |
Spectroscopic Data (Predicted/Typical):
-
¹H NMR (DMSO-d₆): Broad singlet around 12.5-13.0 ppm (NH, indazole), singlet around 7.5-7.8 ppm (C4-H), singlet around 7.0-7.3 ppm (C7-H), broad singlet around 5.0-5.5 ppm (NH₂, amine).
-
¹³C NMR (DMSO-d₆): Resonances expected in the aromatic region (110-150 ppm).
-
IR (KBr, cm⁻¹): Peaks in the range of 3200-3400 (N-H stretching), 1600-1650 (N-H bending), and characteristic aromatic C-H and C=C stretching frequencies.
-
Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 168.0.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The following protocol details a reliable route via the formation and subsequent reduction of a nitroindazole intermediate.
References
- 1. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. 6-chloro-1H-indazol-3-amine CAS#: 16889-21-7 [m.chemicalbook.com]
The Strategic Application of 6-Chloro-1H-indazol-5-amine in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Indazole Moiety as a Privileged Scaffold in Kinase Inhibition
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its unique structural and electronic properties, particularly its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, have rendered it an invaluable component in the design of targeted cancer therapies.[1][3][4][5] Several FDA-approved kinase inhibitors, including Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance in oncology.[1][4] Among the various functionalized indazole building blocks, 6-Chloro-1H-indazol-5-amine stands out as a versatile and strategically important starting material for the synthesis of a new generation of kinase inhibitors. Its distinct substitution pattern, featuring a nucleophilic amino group and a reactive chloro group, allows for directed and diverse chemical modifications, enabling the exploration of extensive chemical space in drug discovery programs.
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for key synthetic transformations, and present data in a clear and accessible format.
Synthetic Strategies: Leveraging the Reactivity of this compound
The primary synthetic utility of this compound lies in its capacity to undergo sequential, regioselective functionalization at the 5-amino and 6-chloro positions. This allows for the construction of complex molecular architectures commonly found in potent and selective kinase inhibitors. The two most powerful and widely employed reactions in this context are the Buchwald-Hartwig amination and the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Forging the Critical C-N Bond
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[6] In the context of kinase inhibitor synthesis, this reaction is frequently used to couple the indazole core to a heterocyclic system, often a pyrimidine or pyridine, which mimics the adenine region of ATP and forms crucial hydrogen bonds with the kinase hinge region.[7] The 5-amino group of this compound can act as the nucleophilic component in this reaction.
A representative synthetic workflow is depicted below:
Caption: Synthetic workflow for a kinase inhibitor scaffold.
Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties
The Suzuki-Miyaura cross-coupling reaction is another palladium-catalyzed transformation that forges a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an aryl or vinyl halide.[2][8] This reaction is instrumental in introducing a wide array of aryl and heteroaryl substituents, which can occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity. The 6-chloro position of the indazole intermediate, post-amination, serves as the handle for the Suzuki coupling.
Experimental Protocols
The following protocols are provided as a guide and may require optimization based on the specific substrates and desired products.
Protocol 1: Buchwald-Hartwig Amination of this compound with 2,4-Dichloropyrimidine
This protocol describes the synthesis of a key intermediate where the indazole core is linked to a pyrimidine ring.
Materials and Reagents:
-
This compound
-
2,4-Dichloropyrimidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 eq), 2,4-Dichloropyrimidine (1.2 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and Cesium Carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to establish an inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The reaction concentration is typically 0.1-0.2 M with respect to the limiting reagent.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(6-chloro-1H-indazol-5-yl)pyrimidin-4-amine intermediate.
Protocol 2: Suzuki-Miyaura Cross-Coupling of the Intermediate with an Arylboronic Acid
This protocol describes the subsequent C-C bond formation to introduce a diverse range of substituents.
Materials and Reagents:
-
N-(6-chloro-1H-indazol-5-yl)pyrimidin-4-amine intermediate (from Protocol 1)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the N-(6-chloro-1H-indazol-5-yl)pyrimidin-4-amine intermediate (1.0 eq) and the arylboronic acid (1.5 eq) in a 4:1 mixture of 1,4-dioxane and water.
-
Degassing: Degas the solution by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and Sodium Carbonate (2.0 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 80-90 °C under a nitrogen or argon atmosphere with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Extraction: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final kinase inhibitor scaffold.
Data Presentation
The following table provides representative data for the synthesis of a kinase inhibitor scaffold using the described protocols.
| Step | Reactants | Product | Yield (%) | Purity (LC-MS) |
| 1 | This compound + 2,4-Dichloropyrimidine | N-(6-chloro-1H-indazol-5-yl)pyrimidin-4-amine | 75% | >95% |
| 2 | Intermediate from Step 1 + 4-Methoxyphenylboronic Acid | N-(6-(4-methoxyphenyl)-1H-indazol-5-yl)pyrimidin-4-amine | 82% | >98% |
Visualization of Key Interactions
The synthesized indazole-based kinase inhibitors are designed to interact with the ATP-binding site of the target kinase. The following diagram illustrates the key pharmacophoric features and their intended interactions.
Caption: Pharmacophoric model of an indazole-based kinase inhibitor.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for the synthesis of novel kinase inhibitors. The strategic application of modern cross-coupling methodologies, such as the Buchwald-Hartwig amination and Suzuki-Miyaura reaction, allows for the efficient and modular construction of complex molecular architectures. The protocols detailed in this application note provide a solid foundation for researchers to explore the vast chemical space around the indazole scaffold, paving the way for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity. Future work in this area will likely focus on the development of more efficient and greener synthetic routes, as well as the application of this scaffold to a broader range of kinase targets.
References
- 1. nbinno.com [nbinno.com]
- 2. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US9580406B2 - Processes for the preparation of axitinib - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of Axitinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Axitinib synthesis - chemicalbook [chemicalbook.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Topic: N-Alkylation Protocols for 6-Chloro-1H-indazol-5-amine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-alkylation of substituted indazoles is a cornerstone of medicinal chemistry, pivotal in the synthesis of numerous therapeutic agents. However, the inherent tautomerism of the indazole ring presents a significant synthetic challenge, often leading to mixtures of N-1 and N-2 regioisomers.[1][2][3][4] This application note provides a comprehensive guide to the N-alkylation of 6-Chloro-1H-indazol-5-amine, a valuable scaffold in drug discovery. We delve into the critical factors governing regioselectivity and present detailed, field-proven protocols for achieving selective N-1 and N-2 alkylation. The strategies discussed include a robust protection-alkylation-deprotection sequence to circumvent undesired side reactions involving the 5-amino group, ensuring high yields and chemical fidelity.
Introduction: The Regioselectivity Challenge
The indazole nucleus is a privileged scaffold found in a wide array of pharmacologically active compounds, including kinase inhibitors used in oncology like Pazopanib.[4][5] The biological activity of these molecules is often critically dependent on the substitution pattern, particularly the position of alkyl groups on the pyrazole moiety of the indazole ring. The direct alkylation of 1H-indazoles is complicated by the presence of two nucleophilic nitrogen atoms, N-1 and N-2.[6]
Alkylation reactions can therefore produce two distinct regioisomers, the N-1 and N-2 alkylated products. The ratio of these isomers is highly sensitive to a delicate interplay of steric and electronic factors, as well as the specific reaction conditions employed.[1][5][7] For this compound, the challenge is twofold: controlling the N-1/N-2 regioselectivity and managing the reactivity of the 5-amino group, which is also a potential site for alkylation. This guide provides a logical framework and actionable protocols to navigate these challenges effectively.
Core Concepts: Mastering Regioselective Alkylation
Achieving regioselectivity in indazole alkylation requires an understanding of the underlying principles of thermodynamic versus kinetic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[7][8] Consequently, conditions that allow for equilibration tend to favor the formation of the more stable N-1 alkylated product.[7][8] Conversely, kinetically controlled reactions can favor the N-2 product.[6]
Several factors dictate the outcome of the reaction, as illustrated below.
Strategic Approach: The Importance of Amine Protection
The 5-amino group of the starting material is a potent nucleophile that can compete with the indazole nitrogens during alkylation, leading to undesired N,N-dialkylation or N-5 alkylation. To ensure a clean and predictable reaction, a protection-alkylation-deprotection strategy is strongly recommended. The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the amine due to its stability under the basic conditions required for N-alkylation and its straightforward removal under acidic conditions.
The recommended workflow is visualized below.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a water-reactive flammable solid; handle with extreme care under an inert atmosphere.
Protocol 1: N-1 Selective Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N-1 position. The combination of sodium hydride (NaH) as a strong, non-nucleophilic base and tetrahydrofuran (THF) as a non-polar aprotic solvent is a robust system for favoring the thermodynamically more stable N-1 alkylated indazole.[1][3][5][6][7]
Step 1a: Protection of 5-Amino Group
-
Preparation: To a round-bottom flask, add this compound (1.0 equiv) and dissolve in dichloromethane (DCM).
-
Base Addition: Add triethylamine (TEA, 2.0 equiv).
-
Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup: Wash the reaction mixture with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield tert-butyl (6-chloro-1H-indazol-5-yl)carbamate, which can often be used in the next step without further purification.
Step 1b: N-1 Alkylation
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the Boc-protected indazole from Step 1a (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (typical concentration 0.1 M).
-
Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas evolves.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the indazolide anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.[9] Extract the mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography (silica gel) to isolate the N-1 alkylated product.
Step 1c: Boc Deprotection
-
Acidolysis: Dissolve the purified N-1 alkylated, Boc-protected indazole (1.0 equiv) in DCM.
-
Acid Addition: Add trifluoroacetic acid (TFA, 10-20 equiv) or a 4 M solution of HCl in 1,4-dioxane and stir at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Workup: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash carefully with saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Final Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final N-1 alkylated this compound.
Protocol 2: N-2 Selective Alkylation (Mitsunobu Conditions)
Achieving N-2 selectivity can be more challenging. The Mitsunobu reaction, proceeding under neutral conditions, has been shown to favor the N-2 isomer for certain indazole substrates.[5] This preference is often attributed to the greater steric accessibility of the N-2 position under the reaction's transition state.
Step 2a: Protection of 5-Amino Group
-
Follow the procedure detailed in Step 1a .
Step 2b: N-2 Alkylation (Mitsunobu Reaction)
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve the Boc-protected indazole (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. An exotherm and color change are typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Workup & Purification: Concentrate the reaction mixture in vacuo. The crude residue, containing triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography on silica gel to isolate the desired N-2 alkylated product.
Step 2c: Boc Deprotection
-
Follow the procedure detailed in Step 1c .
Data Summary and Characterization
The choice of protocol significantly impacts the product distribution. The following table summarizes the expected outcomes.
| Parameter | Protocol 1 (NaH/THF) | Protocol 2 (Mitsunobu) | Direct Alkylation (K₂CO₃/DMF) |
| Target Isomer | N-1 | N-2 | Mixture |
| Control Type | Thermodynamic | Kinetic/Mechanism-dependent | Mixed |
| Key Reagents | NaH, THF, Alkyl Halide | PPh₃, DIAD/DEAD, Alcohol | K₂CO₃, DMF, Alkyl Halide |
| Expected Selectivity | High N-1 selectivity (>95:5 N-1:N-2) | Moderate to high N-2 selectivity | Often poor selectivity (~1:1 to 3:1)[2][10] |
| Key Side Products | Residual N-2 isomer | N-1 isomer, reaction byproducts | N-1, N-2, and N-5 alkylated products |
Characterization Insight: Distinguishing between N-1 and N-2 isomers is non-trivial and requires careful spectroscopic analysis. Advanced 2D NMR techniques are invaluable.
-
HMBC (Heteronuclear Multiple Bond Correlation): A correlation between the protons of the N-alkyl group's α-CH₂ and the indazole ring's C-7a carbon is indicative of an N-1 isomer. A correlation to the C-3 carbon suggests an N-2 isomer.[2][5]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): A through-space correlation between the α-CH₂ protons and the H-7 proton on the indazole ring confirms N-1 substitution.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield in Alkylation | - Incomplete deprotonation.- Poor quality alkylating agent.- Insufficient reaction time/temp. | - Ensure NaH is fresh and THF is anhydrous.- Use freshly distilled or purchased alkylating agent.- Increase reaction time or gently heat the reaction. |
| Poor N-1/N-2 Selectivity | - Reaction conditions not optimal.- Use of a weaker base (e.g., K₂CO₃) or polar solvent (e.g., DMF). | - Strictly adhere to the NaH/THF protocol for N-1 selectivity.- For N-2, consider alternative methods if Mitsunobu fails. |
| Incomplete Boc Deprotection | - Insufficient acid or reaction time.- Acid-labile alkyl group. | - Increase equivalents of TFA/HCl or extend reaction time.- If the product is unstable to strong acid, consider other protecting groups. |
| Side Product Formation | - Unprotected 5-amino group.- Over-alkylation of the amine. | - Ensure complete Boc protection before proceeding to N-alkylation. Purify the Boc-protected intermediate if necessary. |
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols for the Suzuki Coupling of 6-Chloro-1H-indazol-5-amine Derivatives
Abstract
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura cross-coupling of 6-chloro-1H-indazol-5-amine and its derivatives. The indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent kinase inhibitors used in oncology.[1][2] The functionalization of this core, particularly at the C6 position, via carbon-carbon bond formation is a critical step in the synthesis of novel drug candidates.[3][4] The Suzuki-Miyaura reaction is an indispensable tool for this purpose, valued for its broad substrate scope, tolerance of functional groups, and relatively mild conditions.[5][6] This document, intended for researchers in drug discovery and process development, explains the reaction mechanism, provides a robust starting protocol, outlines optimization strategies, and offers a guide to troubleshooting common experimental challenges.
The Mechanism: Understanding the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., a boronic acid) with an organic halide or triflate.[7] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[8] Understanding this cycle is paramount for rational optimization and troubleshooting.
The entire process is predicated on the ability of the palladium catalyst to cycle between its Pd(0) and Pd(II) oxidation states. The choice of ligands, base, and solvent directly influences the efficiency of each step in this cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond (C-Cl in this case) of the this compound.[8] This is often the rate-limiting step, particularly for less reactive aryl chlorides.[9] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) is critical here, as they increase the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[10][11]
-
Transmetalation: This step involves the transfer of the organic group (R²) from the boron atom to the palladium(II) center.[12] For this to occur, the organoboron compound must be activated by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (e.g., [R²-B(OH)₃]⁻), which then readily transfers its R² group to the palladium, displacing the halide.[12][13]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (R¹ and R²) on the palladium(II) complex couple and are eliminated from the metal center, forming the new C-C bond.[12] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[14]
Core Components: Rationale for Experimental Choices
A successful Suzuki coupling with the this compound scaffold requires careful consideration of each component. The electron-rich nature of the substrate, due to the free amine, and the relative inertness of the aryl chloride bond present specific challenges.
-
Substrate (this compound): The primary amino group and the indazole N-H are both potential coordination sites for the palladium catalyst, which can lead to catalyst inhibition.[15] Furthermore, the N-H proton is acidic and can react with strong bases. The chloro group at C6 is less reactive than a corresponding bromo or iodo substituent, necessitating more forcing conditions or highly active catalyst systems.[9]
-
Palladium Catalyst/Precatalyst: While traditional catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] can be effective, modern precatalysts are often superior for challenging substrates.[16]
-
Pd(dppf)Cl₂: A reliable choice, often providing good yields for heteroaromatic couplings.[17][18]
-
Buchwald Precatalysts (e.g., XPhos Pd G3): These are highly active, air-stable precatalysts that generate the active LPd(0) species under mild conditions.[19] They are particularly effective for coupling stubborn aryl chlorides.[20]
-
-
Ligand: For aryl chlorides, standard ligands like triphenylphosphine (PPh₃) are often insufficient.[10] Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are required to promote the difficult oxidative addition step and accelerate reductive elimination.[8][12]
-
Base: The choice of base is critical. It must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions with the substrate.
-
Solvent: A polar, aprotic solvent is typically used, often with water as a co-solvent. The water helps to dissolve the inorganic base and facilitates the formation of the boronate "ate" complex.[22]
-
1,4-Dioxane/Water: A classic and highly effective solvent system.
-
Toluene/Water or DMF/Water: Alternative systems that can be beneficial depending on substrate solubility.[23]
-
Degassing: It is absolutely critical to remove dissolved oxygen from the solvent and reaction mixture. The active Pd(0) catalyst is readily oxidized by oxygen to an inactive Pd(II) state, which can halt the catalytic cycle and promote side reactions like boronic acid homocoupling.[10]
-
Experimental Protocol: General Procedure
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid. It is designed to be optimized by varying the specific catalyst, ligand, and base.
Materials and Reagents
| Reagent | M.W. | Amount (mmol) | Equivalents |
| This compound | 167.59 | 1.0 | 1.0 |
| Arylboronic Acid | Varies | 1.2 - 1.5 | 1.2 - 1.5 |
| Palladium Precatalyst (e.g., Pd(dppf)Cl₂) | 816.64 | 0.05 | 0.05 |
| Base (e.g., K₂CO₃) | 138.21 | 2.0 - 3.0 | 2.0 - 3.0 |
| Solvent (e.g., 1,4-Dioxane) | - | ~5 mL | - |
| Water | - | ~1 mL | - |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₂CO₃, 2.5 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).
-
Atmosphere Exchange: Seal the flask and evacuate and backfill it with inert gas three times to ensure a completely oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane and water, typically in a 4:1 to 5:1 ratio) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas for at least 30 minutes or by using several freeze-pump-thaw cycles.[10]
-
Reaction Execution: Place the sealed flask in a preheated oil bath or aluminum heating block set to the desired temperature (typically 80-120 °C).[22] Stir the reaction vigorously for the intended duration (typically 4-24 hours). Microwave irradiation can also be used to accelerate the reaction.[24]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the desired product.
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (~20 mL).
-
Wash the organic layer with water (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure coupled product.
Optimization and Data
For challenging substrates like this compound, a systematic approach to optimization is crucial. The following workflow and data table provide guidance for improving reaction outcomes.
Caption: A logical workflow for optimizing the Suzuki coupling reaction.
Table 1: Typical Conditions for Suzuki Coupling of Heterocyclic Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield Range (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 70-85 | Based on similar systems[1][18][25] |
| Pd(PPh₃)₄ (10) | - | Cs₂CO₃ (1.3) | Dioxane/EtOH/H₂O | 140 (MW) | 65-80 | Adapted from bromo-indazoles[21] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Dioxane/H₂O | 100 | 80-95 | High-activity system for chlorides[15] |
| Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.0) | Toluene/H₂O | 110 | 75-90 | Alternative high-activity system[19] |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) was oxidized by atmospheric oxygen.[10]2. Poor Oxidative Addition: Catalyst/ligand system is not active enough for the C-Cl bond.[26]3. Catalyst Inhibition: Substrate amine or indazole N-H is coordinating to the Pd center.[15] | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere. Flame-dry glassware.[10]2. Switch to a more active system: Use a bulky, electron-rich ligand (XPhos, SPhos) with a Pd(0) or Pd(II) source, or use a Buchwald precatalyst.[10][19]3. Increase catalyst loading or switch to a more robust ligand system. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source (often water) before it can transmetalate.[10] This is common with unstable heteroaryl boronic acids. | 1. Use anhydrous solvents and ensure the base is dry.[22]2. Use boronate esters (e.g., pinacol esters) which are more stable.3. Increase the rate of coupling by using a more active catalyst or higher temperature to outcompete the decomposition pathway. |
| Homocoupling of Boronic Acid | Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).[10] | 1. Strictly exclude oxygen. This is the most critical step. Improve degassing procedures.[10]2. Use a slight excess (1.1-1.2 equiv) of the boronic acid, not a large excess.3. Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to minimize in-situ Pd(II) species. |
| Dehalogenation of Substrate | The starting chloro-indazole is reduced to the corresponding H-indazole. Can be caused by hydride sources or certain side-reactions in the catalytic cycle. | 1. Ensure high purity of solvents and reagents.2. The choice of phosphine ligand can sometimes influence this; screen alternative ligands.[22]3. Use a milder base if possible. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the C-C functionalization of the this compound core, providing access to a diverse range of derivatives for drug discovery programs.[3][5] Success with this specific substrate class hinges on overcoming the inherent challenges of a relatively unreactive aryl chloride and potential catalyst inhibition. By employing highly active palladium catalysts with bulky, electron-rich ligands, carefully selecting the base and solvent, and maintaining a strictly inert atmosphere, researchers can achieve high yields and reproducible results. The protocols and troubleshooting guide presented here offer a solid foundation for the synthesis and exploration of this valuable chemical space.
References
- 1. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iglobaljournal.com [iglobaljournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. books.rsc.org [books.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]
- 26. reddit.com [reddit.com]
The Versatile Scaffolding of 6-Chloro-1H-indazol-5-amine: A Guide to Synthesizing Novel Heterocycles
Introduction: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the indazole core stands out as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.[1] Within this important class of heterocycles, 6-chloro-1H-indazol-5-amine has emerged as a particularly valuable and versatile building block. Its strategic placement of a reactive chlorine atom and a nucleophilic amino group on the indazole ring system provides a rich platform for the synthesis of a diverse array of novel and complex heterocyclic structures. This guide offers researchers, scientists, and drug development professionals a comprehensive overview of the applications and detailed protocols for leveraging this compound in the creation of innovative molecular entities, with a particular focus on its role in the development of kinase inhibitors.[2][3]
The inherent reactivity of the vicinal chloro and amino groups allows for a multitude of synthetic transformations, enabling the construction of fused ring systems and the introduction of diverse substituents. This adaptability makes this compound a cornerstone in the synthesis of compounds targeting a range of therapeutic areas.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | [4] |
| Molecular Weight | 167.60 g/mol | [4] |
| Appearance | Typically a brown powder or solid | [5] |
| Melting Point | 172 - 178 °C | [5] |
| Solubility | Limited solubility in water (17.9 µg/mL for 1H-Indazol-5-amine) | [4] |
| pKa | Data for the parent 1H-indazol-5-amine is available. | [4] |
Safety and Handling: As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. The material may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[6] It is crucial to consult the latest Safety Data Sheet (SDS) for comprehensive safety information before use.[5][6]
Core Synthetic Transformations: A Gateway to Molecular Diversity
The true power of this compound lies in its capacity to undergo a variety of chemical reactions at its key functional groups. The following sections detail protocols for some of the most impactful transformations.
N-Acylation of the 5-Amino Group
The amino group at the C5 position is a primary site for functionalization, allowing for the introduction of a wide range of substituents through acylation. This modification can be crucial for modulating the biological activity and physicochemical properties of the final compound.
Causality Behind Experimental Choices: The choice of an acylating agent and base is critical. Acid chlorides or anhydrides are common acylating agents due to their high reactivity. A non-nucleophilic base, such as triethylamine or pyridine, is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the reaction to completion. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acylating agent.
Experimental Protocol: Synthesis of N-(6-chloro-1H-indazol-5-yl)acetamide
-
Materials:
-
This compound (1.0 g, 5.97 mmol)
-
Acetyl chloride (0.51 mL, 7.16 mmol)
-
Triethylamine (1.25 mL, 8.95 mmol)
-
Dichloromethane (DCM), anhydrous (30 mL)
-
-
Procedure:
-
Suspend this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethylamine to the stirred suspension.
-
Add acetyl chloride dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acetylated product.
-
Caption: Workflow for the N-acylation of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atom at the C6 position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These powerful transformations allow for the introduction of aryl, heteroaryl, and amino substituents, respectively, dramatically expanding the accessible chemical space.
This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[7]
Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, and base is crucial for a successful Suzuki-Miyaura coupling. A palladium(0) species, often generated in situ from a palladium(II) precatalyst, is the active catalyst. Phosphine ligands, such as those of the Buchwald or Josiphos families, are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3] An inorganic base like potassium carbonate or cesium carbonate is required to activate the boronic acid. A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used to solubilize both the organic and inorganic reagents.
Experimental Protocol: Synthesis of 6-Aryl-1H-indazol-5-amine Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0-3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a degassed reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and SPhos.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Caption: Conceptual pathway of the Suzuki-Miyaura coupling reaction.
This reaction is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl and N-heteroaryl amines.[8]
Causality Behind Experimental Choices: Similar to the Suzuki coupling, the Buchwald-Hartwig amination relies on a palladium catalyst and a phosphine ligand.[3] Bulky, electron-rich phosphine ligands like XPhos or BrettPhos are often employed to promote the reductive elimination step. A strong, non-nucleophilic base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to deprotonate the amine nucleophile.[9] Anhydrous, aprotic solvents like toluene or THF are essential to prevent unwanted side reactions.
Experimental Protocol: Synthesis of 6-(Arylamino)-1H-indazol-5-amine Derivatives
-
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1-3 mol%)
-
XPhos (2-6 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.5 - 2.0 eq)
-
Toluene, anhydrous
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a flame-dried reaction vessel.
-
Add this compound and the amine coupling partner.
-
Add anhydrous toluene.
-
Seal the vessel and heat the reaction mixture to 80-110 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Building Novel Heterocyclic Systems
The true synthetic utility of this compound is demonstrated in its use as a precursor for the construction of more complex, fused heterocyclic systems. The ortho-disposition of the amino and chloro groups is ideal for annulation reactions.
Synthesis of Pyrimido[5,4-e]indazoles
Fused pyrimidine ring systems are prevalent in a wide range of biologically active molecules. The reaction of an ortho-aminoaryl compound with a suitable three-carbon electrophile can lead to the formation of a pyrimidine ring.
Causality Behind Experimental Choices: The reaction of this compound with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a reactive N,N-dimethylformamidine intermediate. This intermediate then undergoes cyclization with a compound containing an active methylene group, such as malononitrile or cyanoacetamide, in the presence of a base to form the pyrimidine ring. The base facilitates the deprotonation of the active methylene compound, initiating the cyclization cascade.
Experimental Protocol: A Representative Synthesis of a Pyrimido[5,4-e]indazole Derivative
-
Materials:
-
This compound
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Malononitrile
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
Step 1: Formation of the Formamidine Intermediate
-
Dissolve this compound in an excess of DMF-DMA and heat the mixture at reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the excess DMF-DMA under reduced pressure to obtain the crude formamidine intermediate, which can often be used in the next step without further purification.
-
-
Step 2: Cyclization to the Pyrimido[5,4-e]indazole
-
Dissolve the crude formamidine intermediate in anhydrous ethanol.
-
Add malononitrile (1.0-1.2 eq) to the solution.
-
Add a solution of sodium ethoxide in ethanol (1.1-1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-12 hours.
-
Cool the reaction mixture, and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry to obtain the desired pyrimido[5,4-e]indazole derivative.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. echemi.com [echemi.com]
- 7. d-nb.info [d-nb.info]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. 3-CHLORO-1H-INDAZOL-5-AMINE(41330-49-8) 1H NMR spectrum [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-indazol-5-amine
Welcome to the technical support guide for the synthesis of 6-Chloro-1H-indazol-5-amine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in explaining the fundamental chemical principles behind each step, providing a robust framework for procedural optimization and problem-solving.
Overview of the Synthetic Pathway
This compound is a valuable building block in medicinal chemistry. A common and reliable synthetic route involves a two-step process starting from 4-chloro-2-fluoro-5-nitrobenzaldehyde. The process includes the formation of the indazole ring via cyclization with hydrazine, followed by the selective reduction of the nitro group to the desired amine.
This guide will focus on troubleshooting and optimizing this specific pathway.
Caption: General workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
FAQ 1: Why is my yield low in the indazole ring formation step (Step 1)?
Question: I am reacting 4-chloro-2-fluoro-5-nitrobenzaldehyde with hydrazine hydrate, but the yield of 6-chloro-5-nitro-1H-indazole is consistently below 50%. What are the likely causes and how can I fix this?
Answer: Low yield in this cyclization step is a common problem and typically stems from three main factors: incomplete reaction, formation of side products, and suboptimal reaction conditions. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) of the activated fluorine atom by hydrazine, followed by intramolecular condensation and cyclization.
Causality & Troubleshooting:
-
Suboptimal Temperature and Reaction Time: The SNAr and subsequent cyclization require sufficient thermal energy.
-
Insight: Insufficient heat can lead to incomplete conversion, leaving starting material in the reaction mixture. Conversely, excessively high temperatures can promote the formation of undesired dimers or decomposition products[1][2].
-
Solution: Screen a range of temperatures, typically between 80°C and 100°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time, which can range from several hours to overnight[3].
-
-
Incorrect Stoichiometry or Choice of Base: A base is often used to neutralize the hydrofluoric acid (HF) byproduct and facilitate the reaction.
-
Insight: The choice and amount of base are critical. A weak base like sodium acetate (NaOAc) is often sufficient. Using an incorrect amount can stall the reaction or promote side reactions[3]. Excess hydrazine can sometimes lead to the formation of hydrazones[1].
-
Solution: Use a slight excess of hydrazine hydrate (e.g., 1.5-4 equivalents) to ensure the consumption of the aldehyde. Employ a mild base like NaOAc (1.2 equivalents) to neutralize the acid formed during the reaction[3].
-
-
Solvent Effects: The polarity and boiling point of the solvent can significantly influence reaction kinetics and solubility.
-
Insight: Solvents like 2-methyltetrahydrofuran (2-MeTHF) or n-butanol are effective for this transformation as they have appropriate boiling points and can dissolve the reactants[3][4]. Aprotic solvents such as DMSO and DMF have also been reported to give higher yields in similar indazole syntheses[2].
-
Solution: If using lower-boiling point solvents is resulting in low yields, consider switching to a higher-boiling point solvent like n-butanol or DMSO to enable higher reaction temperatures.
-
Caption: Troubleshooting flowchart for low yield in the indazole formation step.
FAQ 2: The reduction of the nitro group (Step 2) is incomplete or produces impurities. What is the best method?
Question: I have successfully synthesized 6-chloro-5-nitro-1H-indazole, but the subsequent reduction to this compound is problematic. What are the pros and cons of different reduction methods?
Answer: The reduction of an aromatic nitro group on a heterocyclic system requires careful selection of reagents to avoid unwanted side reactions like dehalogenation (loss of the chlorine atom) or reduction of the indazole ring itself. The three most common methods are catalytic hydrogenation, and metal/acid reductions.
Comparison of Reduction Methods
| Method | Reducing Agent | Typical Conditions | Pros | Cons |
| Catalytic Hydrogenation | H₂ gas, Palladium on Carbon (Pd/C) | 1-4 bar H₂, EtOH or MeOH solvent, Room Temp. | High yield, clean reaction, easy work-up (filtration). | Potential for dehalogenation (C-Cl bond cleavage). Requires specialized hydrogenation equipment. Catalyst can be pyrophoric. |
| Metal/Acid Reduction | Stannous Chloride (SnCl₂·2H₂O) | Concentrated HCl, EtOH solvent, 50-70°C | Generally avoids dehalogenation. Tolerant of many functional groups. Inexpensive. | Work-up can be cumbersome due to tin salt precipitation. Requires stoichiometric amounts of the metal salt. |
| Metal/Acid Reduction | Iron (Fe) powder | Acetic Acid or NH₄Cl, EtOH/H₂O solvent, Reflux | Very inexpensive, environmentally benign. Less likely to cause dehalogenation than catalytic hydrogenation. | Can require vigorous stirring due to the heterogeneous nature. Reaction times can be longer. |
Expert Recommendation & Troubleshooting:
For this specific substrate, reduction with Stannous Chloride (SnCl₂·2H₂O) in concentrated HCl and ethanol is often the most reliable method to achieve high yields while preserving the chloro-substituent[5].
-
Problem: Incomplete Reaction:
-
Insight: The nitro group may be sterically hindered or the reducing agent may have lost activity.
-
Solution: Ensure you are using a sufficient excess of SnCl₂·2H₂O (typically 4-5 equivalents). Gently heat the reaction mixture (e.g., to 60-70°C) to increase the reaction rate. Monitor by TLC until all starting material is consumed.
-
-
Problem: Difficult Work-up/Product Isolation:
-
Insight: After the reaction, the product exists as an amine salt. Neutralization causes the precipitation of tin hydroxides, which can trap the product.
-
Solution: After cooling the reaction, pour it into ice water and basify slowly with a concentrated NaOH or NH₄OH solution to a pH > 10. The tin salts will precipitate as tin (IV) hydroxide. Filter this solid and wash it thoroughly with a solvent like ethyl acetate or dichloromethane (DCM) to recover the trapped product. Combine the filtrate and the washings, and extract the aqueous layer multiple times with the organic solvent.
-
FAQ 3: How can I effectively purify the final this compound product?
Question: My final product shows multiple spots on TLC, and the NMR spectrum is not clean. What's the best purification strategy?
Answer: Effective purification depends on the nature of the impurities. Common impurities include unreacted nitro-intermediate, dehalogenated product (1H-indazol-5-amine), or other side products.
-
Acid-Base Extraction:
-
Insight: The product is a basic amine, while the starting nitro-intermediate is significantly less basic. This difference can be exploited.
-
Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash with a dilute acid solution (e.g., 1M HCl). The desired amine product will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer. Separate the aqueous layer, basify it with NaOH to pH > 10, and then re-extract the pure amine back into an organic solvent.
-
-
Recrystallization:
-
Insight: If the crude product is relatively pure (>85%), recrystallization is an excellent method for obtaining high-purity material.
-
Procedure: The choice of solvent is critical. A good solvent system is one in which the product is soluble at high temperatures but poorly soluble at low temperatures. Screen solvents like ethanol/water, isopropanol, or toluene. Dissolve the crude solid in a minimal amount of the hot solvent, then allow it to cool slowly to form pure crystals.
-
-
Silica Gel Column Chromatography:
-
Insight: This is the most powerful method for separating compounds with different polarities. The amine product is quite polar due to the N-H bonds.
-
Procedure: A common eluent system is a gradient of methanol in dichloromethane (DCM) (e.g., 0% to 5% MeOH in DCM). To prevent the amine from streaking on the acidic silica gel, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Chloro-5-nitro-1H-indazole
This protocol is adapted from established procedures for indazole synthesis[3][6].
-
Reagent Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq).
-
Solvent and Base Addition: Add 2-methyltetrahydrofuran (2-MeTHF, 5 volumes) and sodium acetate (1.2 eq).
-
Hydrazine Addition: Add hydrazine hydrate (4.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 95°C and stir for 18 hours. Monitor the reaction progress by TLC (e.g., using 3:7 Ethyl Acetate:Hexanes).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and stir. The product will often precipitate.
-
Isolation: Collect the solid product by filtration. Wash the solid with water and then with a cold, non-polar solvent like hexanes to remove non-polar impurities.
-
Drying: Dry the resulting solid under vacuum to yield 6-chloro-5-nitro-1H-indazole, typically as a yellow or orange solid. The crude product can be used directly in the next step or purified by recrystallization if necessary.
Protocol 2: Reduction to this compound
-
Reagent Setup: In a round-bottom flask, suspend 6-chloro-5-nitro-1H-indazole (1.0 eq) in ethanol (10 volumes).
-
Acid and Reductant Addition: Add concentrated hydrochloric acid (5-6 volumes), followed by the portion-wise addition of stannous chloride dihydrate (SnCl₂·2H₂O, 4.5 eq). The addition of SnCl₂ is exothermic, so control the rate to maintain a manageable temperature.
-
Reaction: Heat the mixture to 70°C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up and Neutralization: Cool the reaction mixture in an ice bath. Slowly pour it into a vigorously stirred beaker of crushed ice. Carefully basify the mixture by adding a 50% NaOH solution or concentrated NH₄OH until the pH is > 10. A thick white precipitate of tin salts will form.
-
Extraction: Add ethyl acetate or DCM and stir vigorously for 30 minutes to ensure the product is extracted from the tin salts.
-
Isolation: Filter the mixture through a pad of Celite® to remove the inorganic solids. Wash the Celite® pad thoroughly with more ethyl acetate/DCM. Transfer the combined filtrate to a separatory funnel, separate the layers, and extract the aqueous phase two more times with the organic solvent.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Purify further by one of the methods described in FAQ 3.
References
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 6-CHLORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Crude 6-Chloro-1H-indazol-5-amine by Column Chromatography
Welcome to the technical support center for the purification of 6-Chloro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the column chromatography purification of this compound. The information presented here is a synthesis of established chromatographic principles and field-proven insights to ensure scientific integrity and experimental success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing concise and actionable answers.
Q1: What are the key challenges in the purification of this compound using column chromatography?
A1: The primary challenges stem from the compound's polar nature due to the amine and indazole functional groups. This can lead to strong interactions with the silica gel stationary phase, resulting in poor separation, peak tailing, and in some cases, irreversible adsorption to the column.[1][2][3] The acidic nature of silica gel can also be problematic for basic compounds like amines, potentially causing degradation or the formation of salts that are difficult to elute.[3][4]
Q2: What is the recommended stationary phase for the purification of this compound?
A2: While standard silica gel is commonly used, its acidic nature can be detrimental. For this compound, several alternatives can provide better results:
-
Deactivated Silica Gel: Pre-treating the silica gel with a base like triethylamine can neutralize the acidic silanol groups, reducing strong interactions and improving elution.[4][5]
-
Amine-Functionalized Silica: This is often the preferred choice as the basic surface of the stationary phase is more compatible with the amine analyte, leading to better peak shape and recovery.[2][3][6] This type of stationary phase often allows for the use of less polar, non-polar/aprotic solvent systems.[6]
-
Alumina (Basic or Neutral): Alumina can be a suitable alternative to silica gel, particularly the basic or neutral grades, for purifying basic compounds.[1][2]
Q3: Which mobile phase systems are most effective for eluting this compound?
A3: The choice of mobile phase is critical and depends on the selected stationary phase.
-
For Standard or Deactivated Silica Gel: A gradient elution is typically recommended, starting with a less polar solvent and gradually increasing the polarity. Common solvent systems include:
-
For Amine-Functionalized Silica: Less polar solvent systems are often effective, such as Hexane/Ethyl Acetate or Ethyl Acetate/Isopropanol.[2][3] The need for a basic modifier is often eliminated with this stationary phase.[6]
Q4: How can I determine the optimal solvent system for my separation?
A4: Thin-Layer Chromatography (TLC) is an indispensable tool for method development. Before running a column, screen various solvent systems using TLC to find the one that provides good separation between your target compound and impurities. Aim for an Rf value of 0.2-0.4 for your target compound to ensure it elutes from the column in a reasonable volume of solvent.[4] For basic compounds, using TLC plates that match your column's stationary phase (e.g., amine-functionalized TLC plates) will provide the most predictive results.[3]
Q5: What are the common impurities I should expect in crude this compound?
A5: The impurities will largely depend on the synthetic route. However, common impurities can include:
-
Unreacted starting materials.
-
Isomeric byproducts.[7]
-
Over-reacted or side-reaction products.[7]
-
Dehalogenated byproducts.[8] Characterizing your crude mixture by techniques like LC-MS and NMR before purification will help in identifying and tracking these impurities during chromatography.
Section 2: Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the column chromatography of this compound.
| Symptom | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Product is not eluting from the column. | 1. Mobile phase is not polar enough. 2. Compound has irreversibly adsorbed to the silica. 3. Compound has degraded on the column. [1] | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., methanol in a dichloromethane/methanol system).[1]2. Use a Stronger Eluent: If the product is still retained, a "flush" with a highly polar solvent system (e.g., 5-10% methanol in dichloromethane with a small amount of ammonium hydroxide) may be necessary. For future runs, consider a more inert stationary phase like amine-functionalized silica.[2]3. Assess Compound Stability: Perform a 2D-TLC analysis to check for degradation on silica gel.[1][9] If degradation is observed, switch to a less acidic stationary phase or use a deactivated silica column.[4] |
| Significant peak tailing is observed. | 1. Strong interaction between the basic amine and acidic silanol groups. [5]2. Column is overloaded. | 1. Add a Basic Modifier: Incorporate 0.1-1% triethylamine or a similar base into your mobile phase to compete for the active sites on the silica gel.[5]2. Switch to Amine-Functionalized Silica: This stationary phase is designed to minimize these interactions and often provides symmetrical peaks for amines without the need for mobile phase modifiers.[3][6]3. Reduce Sample Load: Ensure you are not loading more than 1-5% of the silica gel weight with your crude material. |
| Poor separation of the product from impurities. | 1. Inappropriate solvent system. 2. Column was not packed properly. 3. Sample was loaded in too large a volume of solvent. | 1. Optimize Solvent System with TLC: Re-evaluate your mobile phase using TLC to find a system that provides better resolution.2. Proper Column Packing: Ensure the silica gel is packed uniformly without any cracks or channels. A well-packed column is crucial for good separation.3. Minimize Loading Volume: Dissolve your sample in the minimum amount of solvent for loading.[9] If the sample is not very soluble in the mobile phase, consider dry loading.[4][9] |
| The product elutes too quickly (with the solvent front). | 1. Mobile phase is too polar. 2. The compound is less polar than anticipated. | 1. Decrease Mobile Phase Polarity: Start with a less polar solvent system. Refer to your TLC data to select an appropriate starting polarity.2. Confirm Compound Identity: Ensure the eluted compound is indeed your product and not a less polar impurity. |
Section 3: Experimental Protocols & Data
This section provides a detailed, step-by-step protocol for the purification of this compound using column chromatography with amine-functionalized silica.
Protocol: Purification using Amine-Functionalized Silica
This protocol is recommended for its high efficiency and reproducibility in purifying basic amines like this compound.
1. Materials and Reagents:
-
Crude this compound
-
Amine-functionalized silica gel
-
Hexane (or Heptane)
-
Ethyl Acetate
-
Chromatography column
-
TLC plates (amine-functionalized)
-
Collection tubes
2. Method Development (TLC):
-
Prepare several developing chambers with different ratios of Hexane/Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Spot the crude material on an amine-functionalized TLC plate and develop it in the prepared chambers.
-
Identify the solvent system that gives your target compound an Rf of approximately 0.2-0.3.
3. Column Packing:
-
Prepare a slurry of the amine-functionalized silica gel in the initial, less polar mobile phase.
-
Carefully pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a uniform bed.
4. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
5. Elution:
-
Begin eluting with the initial mobile phase determined from your TLC analysis.
-
If a gradient elution is necessary, gradually increase the proportion of the more polar solvent (Ethyl Acetate).
-
Collect fractions and monitor the elution by TLC to identify the fractions containing the purified product.
6. Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Data Summary Table
| Parameter | Recommended Value/Range | Rationale |
| Stationary Phase | Amine-functionalized silica | Minimizes strong interactions with the basic analyte, leading to better peak shape and recovery.[3][6] |
| Mobile Phase | Hexane/Ethyl Acetate Gradient | Offers good selectivity for a wide range of polarities and is compatible with the amine-functionalized stationary phase.[3] |
| Sample Loading | Dry Loading | Prevents band broadening and improves separation, especially for compounds with limited solubility in the mobile phase.[4][9] |
| TLC Rf Target | 0.2 - 0.4 | Ensures the compound elutes from the column in a reasonable volume and is well-retained for effective separation.[4] |
Section 4: Visualized Workflows
Troubleshooting Logic for Product Elution Issues
Caption: A flowchart for troubleshooting product elution problems.
General Workflow for Purification
Caption: A step-by-step workflow for the purification process.
References
- 1. Chromatography [chem.rochester.edu]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. rsc.org [rsc.org]
- 6. biotage.com [biotage.com]
- 7. benchchem.com [benchchem.com]
- 8. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Synthesis of 6-Chloro-1H-indazol-5-amine
Welcome to the technical support center for the synthesis of 6-Chloro-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important heterocyclic compound. The following frequently asked questions and troubleshooting guides are based on established synthetic routes and an analysis of potential side reactions.
Overview of the Synthetic Pathway
A common and practical synthetic route to this compound involves a two-step process:
-
Cyclization: Formation of the indazole ring to produce 6-chloro-5-nitro-1H-indazole. A typical starting material for this step is a suitably substituted phenylhydrazine or, more commonly, an intramolecular cyclization of a substituted aniline derivative.
-
Reduction: Conversion of the nitro group at the 5-position to the desired amine functionality. Various reducing agents can be employed for this transformation, each with its own set of advantages and potential complications.
This guide will address potential issues in both of these key stages.
Troubleshooting & FAQs
Part 1: Cyclization Step - Formation of 6-chloro-5-nitro-1H-indazole
Question 1: My reaction to form 6-chloro-5-nitro-1H-indazole is showing multiple spots on TLC, and the yield of the desired product is low. What are the likely side products?
Answer:
The formation of multiple byproducts during the cyclization to form the indazole ring is a common issue, often stemming from a lack of regioselectivity or incomplete reaction. The most probable side products depend on the specific starting materials and reaction conditions.
Potential Side Products:
-
Regioisomers: The formation of isomeric indazoles is a primary concern. Depending on the precursors, you may be forming other chloro-nitro-indazole isomers. For instance, if your synthesis starts from a precursor like 2,4-dichloro-5-nitroaniline, there is a possibility of forming the undesired 4-chloro-5-nitro-1H-indazole . The regiochemical outcome of the cyclization is highly dependent on the reaction conditions, including the base and solvent used[1].
-
Incompletely Cyclized Material: Unreacted starting material is a frequent impurity. Ensure your reaction goes to completion by monitoring with an appropriate analytical technique like TLC or LC-MS.
-
Hydrolysis Products: If your synthetic route involves a nitrile intermediate (e.g., from a substituted benzonitrile), incomplete conversion or exposure to harsh acidic or basic conditions can lead to the formation of the corresponding amide byproduct [2].
Troubleshooting Strategies:
-
Optimize Reaction Conditions: To improve regioselectivity, systematically vary the base (e.g., NaH, K2CO3), solvent (e.g., DMF, THF, ethanol), and temperature. N1-alkylation, for instance, is often favored by using sodium hydride in THF[3]. While you are not alkylating, the principles of controlling nucleophilicity and electrophilicity apply to the cyclization step as well.
-
Purification: A well-designed column chromatography protocol is often necessary to separate the desired product from its regioisomers and other impurities. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) is a good starting point. Recrystallization can also be an effective purification method if a suitable solvent system is found.
Question 2: How can I confirm the identity of the correct regioisomer, 6-chloro-5-nitro-1H-indazole?
Answer:
Distinguishing between regioisomers requires careful spectroscopic analysis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton chemical shifts and coupling patterns in the aromatic region will be distinct for each isomer. For 6-chloro-5-nitro-1H-indazole, you would expect to see two singlets (or very narrowly split doublets) in the aromatic region, corresponding to the protons at the 4- and 7-positions. The exact chemical shifts can be predicted using computational methods or compared to literature values if available.
-
¹³C NMR: The carbon chemical shifts will also differ between isomers.
-
2D NMR (HMBC, NOESY): Heteronuclear Multiple Bond Correlation (HMBC) can show long-range correlations between protons and carbons, which is invaluable for confirming the connectivity of the molecule. For example, the proton at the 7-position should show a correlation to the carbon bearing the chloro group (C6). Nuclear Overhauser Effect Spectroscopy (NOESY) can show through-space correlations between nearby protons, which can also help in assigning the structure.
-
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography will provide an unambiguous structural determination.
Part 2: Reduction Step - Formation of this compound
Question 3: I am reducing 6-chloro-5-nitro-1H-indazole to this compound using SnCl₂·2H₂O, but the reaction is messy and the yield is low. What are the common side products in this reduction?
Answer:
The reduction of a nitro group on an aromatic ring, especially one bearing a halogen, can lead to several side products.
Potential Side Products:
-
Incomplete Reduction Products: The reduction of a nitro group proceeds through several intermediates. If the reaction is not complete, you may have residual 6-chloro-5-nitroso-1H-indazole or 6-chloro-5-(hydroxylamino)-1H-indazole . These are often colored and can complicate purification.
-
Reductive Dechlorination: A significant and common side product is 1H-indazol-5-amine . In this impurity, the chlorine atom at the 6-position has been replaced by a hydrogen atom. This is a known issue in reductions of halogenated nitroarenes, particularly with catalytic hydrogenation, but can also occur with other reducing agents under certain conditions[4].
-
Dimerization Products: Under some reduction conditions, especially if the reaction is not sufficiently acidic, azo or azoxy dimers can form.
-
Tin Residues: When using tin(II) chloride, the workup is crucial. Inadequate removal of tin salts can lead to contamination of the final product. During the basic workup, tin hydroxides can precipitate and trap the product, reducing the isolated yield[5].
| Potential Side Product | Cause | Mitigation Strategy |
| Incomplete Reduction Products | Insufficient reducing agent, low reaction temperature, or short reaction time. | Use a sufficient excess of SnCl₂·2H₂O, ensure the reaction is stirred vigorously, and monitor by TLC until the starting material is consumed. |
| 1H-indazol-5-amine (Dechlorinated) | Harsh reaction conditions or certain catalytic hydrogenation conditions. | Use milder reducing agents or carefully control the reaction temperature. SnCl₂·2H₂O is generally a good choice to minimize dechlorination compared to some catalytic methods[6]. |
| Azo/Azoxy Dimers | Non-optimal pH during reduction. | Ensure sufficiently acidic conditions during the reduction with SnCl₂·2H₂O by using a solvent like ethanol with added concentrated HCl. |
| Tin Salt Contamination | Inadequate workup procedure. | After the reaction, basify the mixture carefully to a high pH (e.g., pH > 10) with a strong base like NaOH to dissolve the tin hydroxides as stannates. Then, extract the product with an organic solvent. |
Troubleshooting Workflow for SnCl₂ Reduction
Caption: Troubleshooting workflow for SnCl₂ reduction.
Question 4: Are there alternative reducing agents I can use to avoid the issues with SnCl₂?
Answer:
Yes, several other reducing agents can be used for the conversion of nitroarenes to anilines.
-
Iron powder in acidic medium (e.g., acetic acid or NH₄Cl): This is a classic, cost-effective, and often cleaner alternative to SnCl₂. The workup is generally more straightforward as it avoids the issues with tin salts.
-
Catalytic Hydrogenation (H₂/Pd-C): This is a very clean method as the only byproduct is water. However, it carries a higher risk of reductive dechlorination of the chloro-substituted ring. Careful selection of the catalyst and reaction conditions is necessary to minimize this side reaction.
-
Sodium Dithionite (Na₂S₂O₄): This can be a mild and effective reducing agent for some substrates.
The choice of reducing agent will depend on the functional group tolerance of your molecule and the equipment available in your lab. It is often worthwhile to screen a few different methods on a small scale to find the optimal conditions for your specific synthesis.
Experimental Protocols
Protocol 1: Synthesis of 6-chloro-5-nitro-1H-indazole
This is a representative protocol based on common indazole syntheses. The starting material and conditions may need to be adapted based on your specific synthetic route.
-
To a solution of the appropriate precursor (e.g., 2,4-dichloro-5-nitroaniline) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterize the purified product by NMR and MS to confirm its structure and purity.
Protocol 2: Reduction of 6-chloro-5-nitro-1H-indazole with SnCl₂·2H₂O
-
Dissolve 6-chloro-5-nitro-1H-indazole (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 4-5 equivalents) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (around 70-80 °C) and stir vigorously.
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Carefully basify the mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH greater than 10. Ensure the mixture is well-stirred during basification to dissolve the precipitated tin hydroxides.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, purify the product further by column chromatography or recrystallization.
General Synthetic Scheme
Caption: General synthetic pathway.
References
- 1. Preparation method of 6-chloro-2-methyl-2H-indazole-5-amine - Eureka | Patsnap [eureka.patsnap.com]
- 2. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115181066B - Synthesis method of 6-chloro-2-methyl-2H-indazole-5-amine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-CHLORO-5-NITRO-1H-INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
Troubleshooting regioselectivity in N-alkylation of 6-Chloro-1H-indazol-5-amine.
Technical Support Center: N-Alkylation of 6-Chloro-1H-indazol-5-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed to provide researchers, medicinal chemists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the regioselective N-alkylation of this compound. The challenge of controlling alkylation at the N1 versus the N2 position of the indazole core is a common hurdle in synthetic chemistry. This document offers field-proven insights and detailed protocols to navigate this challenge effectively.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses the fundamental chemical principles governing the reaction and answers the most common questions encountered by researchers.
Q1: Why does the N-alkylation of my this compound result in a mixture of N1 and N2 isomers?
A1: The formation of a mixture of N1 and N2 alkylated products is the most common issue encountered and is rooted in the inherent chemical nature of the indazole ring.[1] Upon deprotonation with a base, the resulting indazole anion is an ambident nucleophile , meaning it has two nucleophilic nitrogen atoms (N1 and N2).[1]
Furthermore, the 1H-indazole starting material exists in equilibrium with its 2H-indazole tautomer.[2][3] While the 1H-tautomer is generally the more thermodynamically stable form, both nitrogen atoms are capable of attacking the alkylating agent.[2][3][4] Standard reaction conditions, such as using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF, often provide little to no regioselectivity, leading to difficult-to-separate mixtures of both isomers.[5][6][7]
Caption: Ambident reactivity of the indazole anion.
Q2: How do the specific substituents on my molecule (5-amino and 6-chloro) affect the N1 vs. N2 selectivity?
A2: The electronic and steric nature of the substituents on the indazole ring plays a crucial role:
-
5-Amino Group: This is an electron-donating group (EDG), which increases the overall nucleophilicity of the indazole ring system, making it more reactive towards alkylating agents.
-
6-Chloro Group: This group has a dual effect. It is electron-withdrawing via induction, which can modulate the electron density at the nitrogen atoms. More importantly, its position adjacent to the C7 carbon introduces steric bulk near the N1 position. It is well-documented that bulky substituents at the C7 position sterically hinder the N1 nitrogen, thereby favoring alkylation at the N2 position.[1][8][9] While the effect of a 6-chloro group is less pronounced than a C7 substituent, it can still contribute to a slight preference for N2 alkylation under non-selective conditions.
Q3: What is the single most effective method to achieve high selectivity for the N1-alkylated product?
A3: The most widely validated and effective method for achieving high N1-regioselectivity is the use of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) .[4][8][9] This combination consistently favors the formation of the thermodynamically more stable N1 isomer, often with >99:1 selectivity for certain substrates.[4][8]
The prevailing hypothesis for this high selectivity involves the sodium cation (Na⁺). It is believed to form a chelated intermediate, coordinating between the N2 nitrogen and a lone pair from a nearby substituent (if available).[3][10] This coordination effectively blocks the N2 position, forcing the alkylating agent to react exclusively at the sterically accessible N1 position.[10] Even without a C3-coordinating group, the formation of a tight ion pair in a less polar solvent like THF favors attack at the N1 position.[8]
Q4: My synthetic target is the N2-alkylated isomer. What reaction conditions should I employ to favor its formation?
A4: Selectivity for the N2 position typically requires conditions that favor the kinetically controlled pathway. Two primary methods are recommended:
-
The Mitsunobu Reaction: This is a powerful and reliable method for achieving N2 selectivity.[11] The reaction involves an alcohol as the alkyl source, triphenylphosphine (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12] The reaction generally proceeds with a strong preference for the N2 isomer, which is considered the kinetic product.[4][8][11]
-
Steric Direction: As mentioned, substituents at C7 strongly direct alkylation to the N2 position.[4][9] While your substrate is fixed, this is a key principle in designing new indazole syntheses where N2 is the desired isomer.
Part 2: Troubleshooting Guide & Data Summary
This section provides direct solutions to common experimental problems and summarizes the impact of different reaction conditions on regioselectivity.
Problem: "I used K₂CO₃ in DMF and my N1:N2 ratio is nearly 1:1. How do I improve this?"
Solution: This is a very common outcome. To improve selectivity, you must change your reaction conditions fundamentally.
Caption: Troubleshooting workflow for regioselectivity.
Data Summary: Impact of Reaction Conditions on N-Alkylation Regioselectivity
The table below summarizes outcomes from various studies on substituted indazoles, providing a general guide for condition selection.
| Base | Solvent | Typical Outcome | Control Type | Key Insights | References |
| NaH | THF | Highly N1-Selective | Thermodynamic | The gold standard for N1 alkylation. The Na⁺ cation is believed to block the N2 position. | [4][8][9] |
| Cs₂CO₃ | Dioxane | N1-Selective | Thermodynamic | Can provide high yields of N1 product at elevated temperatures (e.g., 90 °C), likely due to solubility. | [2][13] |
| K₂CO₃ / Cs₂CO₃ | DMF / MeCN | Mixture of Isomers | None | The most common conditions, but generally unselective. Separation of isomers is required. | [5][6][14] |
| None (Mitsunobu) | THF / Dioxane | Highly N2-Selective | Kinetic | Utilizes an alcohol, PPh₃, and DEAD. Favors the kinetically accessible N2 position. | [2][4][11] |
| TfOH (Acid) | Dioxane | N2-Selective | Kinetic | Acid-catalyzed conditions can favor N2 alkylation with specific alkylating agents like trichloroacetimidates. | [15] |
Part 3: Analytical Characterization: How to Distinguish N1 and N2 Isomers
Unambiguous structural assignment is critical. While TLC and melting points can differ, they are not definitive. NMR spectroscopy is the most powerful tool.
Q: How do I use NMR to confirm the position of my alkyl group?
A: A 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment is the most definitive method.[14] This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.
-
For the N1-isomer: You will observe a correlation (a cross-peak) between the protons on the carbon attached to the nitrogen (the N-C H₂-R protons) and the C7a carbon of the indazole ring.
-
For the N2-isomer: You will observe a correlation between the N-C H₂-R protons and the C3 carbon of the indazole ring.
This difference provides an unambiguous assignment of the regiochemistry. 1D NOE experiments can also be used as a complementary technique.
Part 4: Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle it with extreme care under an inert atmosphere.
Protocol 1: Highly Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[6][9]
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typical concentration 0.1 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until gas evolution ceases.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1 equiv) dropwise to the suspension at room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature or heat gently (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[4]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Highly Selective N2-Alkylation via Mitsunobu Reaction (Kinetic Control)
This protocol is adapted for selectively synthesizing the N2-isomer.[4][11][12]
-
Preparation: To a round-bottom flask under an inert atmosphere, add this compound (1.0 equiv), the desired alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv).
-
Solvent Addition: Dissolve the mixture in anhydrous THF (typical concentration 0.1-0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise over 15-20 minutes. Note: The reaction is often exothermic and may develop a deep orange/red color.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and the hydrazine byproduct, which can often be difficult to remove.
-
Purification: Purify the residue directly by flash column chromatography. It is sometimes beneficial to precipitate out some of the byproducts by adding a non-polar solvent like hexanes or ether and filtering before chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 5. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mitsunobu Reaction [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. wuxibiology.com [wuxibiology.com]
Technical Support Center: HPLC and LC-MS Methods for 6-Chloro-1H-indazol-5-amine Analysis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the analysis of 6-Chloro-1H-indazol-5-amine (CAS: 221681-75-0)[1][2]. This document is designed for researchers, analytical scientists, and drug development professionals who are working with this compound. As a substituted indazole, this molecule presents unique analytical challenges requiring robust and well-understood chromatographic methods. This guide provides field-proven insights, detailed protocols, and systematic troubleshooting advice to ensure the accuracy and reproducibility of your results.
The core structure, featuring a polar amine group and a moderately hydrophobic chloro-indazole ring, necessitates careful method development. This guide will walk you through establishing reliable HPLC-UV and LC-MS methods, anticipating common issues, and providing clear, actionable solutions.
Section 1: HPLC-UV Method Development and Troubleshooting
High-Performance Liquid Chromatography with UV detection is a fundamental technique for assessing the purity and concentration of this compound. A well-developed reversed-phase method is the cornerstone of reliable analysis.
FAQ 1.1: How do I develop a robust starting HPLC-UV method?
A successful method begins with logical parameter selection based on the analyte's chemical properties. This compound has an amine functional group, which can cause peak tailing on silica-based columns due to interaction with residual silanols.[3] Using an acidic mobile phase modifier protonates the amine, improving peak shape and ensuring consistent retention.
Recommended Starting Protocol: Reversed-Phase HPLC-UV
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Column | C18, 2.1 x 100 mm, 1.8 µm | A C18 column provides excellent hydrophobic retention for the indazole core. A sub-2 µm particle size offers high efficiency and resolution. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile modifier that protonates the analyte's amine group, minimizing silanol interactions and improving peak symmetry.[3] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a preferred organic solvent for its low viscosity and UV transparency. |
| Gradient Program | 5% to 95% B over 10 minutes | A broad gradient is ideal for initial method development to elute the main analyte and any potential impurities with different polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to maintain optimal linear velocity and efficiency. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity (lowering backpressure) and can improve peak shape and analysis speed.[4] |
| Detection (UV) | 254 nm or Diode Array Detector (DAD) | 254 nm is a common wavelength for aromatic compounds. A DAD is recommended to assess peak purity and identify the optimal detection wavelength. |
| Injection Volume | 2 µL | A small injection volume minimizes potential peak distortion from the injection solvent. |
HPLC Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of amine-containing compounds like this compound.
A: Peak tailing for basic compounds is most often caused by secondary interactions between the protonated amine group and acidic, deprotonated residual silanols on the silica column packing.
-
Cause 1: Insufficient Mobile Phase Acidity: If the pH is not low enough, a portion of the analyte remains in its neutral form, leading to mixed-mode retention and tailing.
-
Solution: Ensure the mobile phase pH is at least 2 units below the pKa of the amine. Using 0.1% formic acid (pH ~2.7) is typically sufficient. If tailing persists, consider 0.1% trifluoroacetic acid (TFA), but be aware that TFA is a strong ion-pairing agent and can be difficult to remove from the column.
-
-
Cause 2: Column Contamination or Degradation: Strongly retained basic compounds from previous injections can build up on the column inlet, creating active sites that cause tailing.[5] High pH mobile phases (>pH 7.5) can dissolve the silica backbone, leading to bed collapse and poor peak shape.[3]
-
Solution: Use a guard column to protect the analytical column from contaminants.[5] Regularly flush the column with a strong solvent wash (e.g., cycle from high aqueous to high organic). If the column is old or has been used extensively at high pH, it may need to be replaced.
-
-
Cause 3: Metal Contamination: The analyte may chelate with trace metals in the sample, mobile phase, or HPLC system (e.g., stainless steel frits), causing tailing.
-
Solution: Use a column with metal-deactivating technology or add a weak chelating agent like 20 mM EDTA to the mobile phase if chelation is suspected.
-
A: Unstable retention times point to a lack of equilibrium in the system or inconsistencies in the mobile phase delivery.
-
Cause 1: Insufficient Column Equilibration: This is common with gradient methods. The column needs adequate time to return to the initial mobile phase conditions before the next injection.
-
Solution: Ensure the post-run equilibration time is at least 10 column volumes. For a 100 x 2.1 mm column, this means allowing sufficient time at the starting gradient percentage.
-
-
Cause 2: Mobile Phase Preparation Issues: Inconsistent preparation of mobile phases or solvent degradation can lead to shifts. If one of the solvents is volatile (like acetonitrile), evaporation can change the composition over time.
-
Solution: Prepare fresh mobile phases daily. Keep solvent bottles capped to prevent evaporation. Ensure thorough mixing and degassing (sonication or online degasser) to prevent air bubbles from affecting pump performance.[6]
-
-
Cause 3: Pump or Mixer Malfunction: A faulty check valve or proportioning valve in the HPLC pump can deliver an incorrect mobile phase composition, directly impacting retention times.
-
Solution: Perform pump performance tests. If a specific valve is suspected, replace it as part of routine maintenance. To diagnose, you can manually prepare the mobile phase composition in a single bottle to bypass the pump's mixer and see if the problem resolves.[5]
-
Caption: Basic HPLC troubleshooting decision tree.
Section 2: LC-MS Method Development and Troubleshooting
Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for confirmation of identity, impurity profiling, and sensitive quantification. The key is to use MS-compatible mobile phases and optimize the ion source for your specific analyte.
FAQ 2.1: What are the ideal starting conditions for LC-MS analysis?
For this compound, Electrospray Ionization (ESI) in positive mode is the logical choice due to the easily protonated amine group.[7] Method parameters should be adapted from the HPLC method to use volatile buffers and avoid contaminants that interfere with ionization.
Recommended Starting Protocol: LC-MS (ESI+)
| Parameter | Recommended Condition | Rationale & Expert Insights |
| LC System | Same as HPLC-UV method | The chromatographic separation remains the same. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is an excellent volatile modifier for positive mode ESI, promoting the formation of [M+H]⁺ ions.[8] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | MS-grade acetonitrile is critical to minimize background noise. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The basic amine group readily accepts a proton, making ESI+ highly effective. |
| Scan Mode | Full Scan (e.g., m/z 100-500) | Use a full scan to confirm the mass of the parent ion ([M+H]⁺ for C₇H₆ClN₃ is ~168.03 m/z) and identify impurities. |
| Source Gas Temp. | 300-350 °C | Optimizes desolvation of the ESI droplets. |
| Source Gas Flow | 8-12 L/min | Assists in desolvation; setting should be optimized for signal stability. |
| Capillary Voltage | 3.5-4.5 kV | The primary voltage driving the electrospray. Tune for maximum signal intensity and stability. |
LC-MS Troubleshooting Guide
A: A poor signal is often related to ionization efficiency, which is highly dependent on mobile phase composition and source conditions.
-
Cause 1: Ion Suppression: Co-eluting matrix components or mobile phase additives can compete with the analyte for ionization, suppressing its signal.[9] Non-volatile additives like phosphate buffers or salts (e.g., NaCl, KCl) will rapidly contaminate the ion source and suppress the signal.[8]
-
Solution: Ensure all mobile phase additives are volatile (e.g., ammonium formate, ammonium acetate, formic acid). If analyzing samples from a complex matrix, improve the sample cleanup procedure (e.g., Solid-Phase Extraction) to remove interfering components.[10] Use a divert valve to send the unretained, often "dirty," portion of the injection to waste instead of the MS source.[8]
-
-
Cause 2: Incorrect Source Parameters: The MS source is not a "one-size-fits-all" device. The gas temperatures, flow rates, and voltages must be optimized for your specific analyte and flow rate.
-
Solution: Perform an infusion analysis by directly injecting a solution of your analyte into the MS source (bypassing the LC column) to optimize source parameters. Adjust gas temperature, nebulizer pressure, and capillary voltage to maximize the [M+H]⁺ ion signal.[8]
-
-
Cause 3: Mobile Phase pH: The analyte must be in an ionized state in solution before it enters the ESI source.
-
Solution: For positive mode ESI, an acidic mobile phase (like 0.1% formic acid) is crucial to ensure the amine group is protonated.
-
A: Signal instability often points to issues with the electrospray process itself or contamination within the system.
-
Cause 1: Dirty Ion Source: Over time, non-volatile material from samples and mobile phases builds up on the capillary tip, sampling cone, and other source optics. This disrupts the electric fields and gas flows necessary for stable ionization.
-
Solution: Follow the manufacturer's procedure for cleaning the ion source. Regular cleaning is a critical part of preventative maintenance for any LC-MS system.
-
-
Cause 2: Matrix Effects: If the variability is sample-dependent, it is likely due to matrix effects, where different levels of co-eluting compounds in each sample unpredictably suppress or enhance the signal.[9]
-
Solution: An isotopic-labeled internal standard is the best way to correct for matrix effects. If one is not available, improve sample preparation to better remove the matrix or modify the chromatography to separate the analyte from the interfering components.
-
-
Cause 3: Inconsistent Nebulization: A blockage in the ESI needle or inconsistent solvent delivery from the LC can cause the electrospray to sputter, leading to a highly erratic signal.
-
Solution: Check for high LC backpressure, which might indicate a blockage. Remove and clean the ESI needle. Ensure the LC pump is functioning correctly and the mobile phase is thoroughly degassed.
-
Section 3: Sample Preparation Protocol
Proper sample preparation is critical for both HPLC and LC-MS to ensure accurate results and protect the instrument. The primary goals are to dissolve the analyte completely and remove particulate matter.[11]
Workflow for Standard and Sample Preparation
Caption: Sample preparation workflow for analysis.
Detailed Step-by-Step Protocol
-
Prepare Diluent: A mixture of 50:50 Acetonitrile:Water is a good general-purpose diluent. For best results, use the HPLC mobile phase starting condition as the diluent to avoid peak distortion.[12]
-
Prepare Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask.
-
Add approximately 7 mL of diluent.
-
Vortex and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix thoroughly.
-
-
Prepare Working Solution (e.g., 10 µg/mL):
-
Perform a serial dilution from the stock solution. For example, dilute 100 µL of the stock solution into 10 mL of diluent.
-
-
Filter the Sample:
-
Before injection, filter all solutions (standards and samples) through a 0.22 µm or 0.45 µm syringe filter compatible with your solvent (e.g., PTFE or Nylon).[13] Filtration is a critical step to remove particulates that can block column frits and injector components, saving significant troubleshooting time and cost.[6]
-
-
Transfer to Vial: Transfer the filtered solution to an appropriate autosampler vial for analysis.
References
- 1. appchemical.com [appchemical.com]
- 2. 5-AMINO-6-CHLORO (1H)INDAZOLE CAS#: 221681-75-0 [amp.chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. public.pensoft.net [public.pensoft.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ijprajournal.com [ijprajournal.com]
- 7. LC/MS not good for small molecules - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. zefsci.com [zefsci.com]
- 10. blog.organomation.com [blog.organomation.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. benchchem.com [benchchem.com]
- 13. nacalai.com [nacalai.com]
Technical Support Center: Synthesis of Substituted 6-Chloro-1H-indazol-5-amines
Welcome to the technical support center for the synthesis of substituted 6-Chloro-1H-indazol-5-amines. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during synthesis.
I. Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.
Issue 1: Low Yield of the Desired 6-Chloro-1H-indazol-5-amine
Question: My cyclization reaction to form the this compound from a substituted 2-amino-5-chlorobenzonitrile precursor is resulting in consistently low yields. What are the potential causes and how can I optimize the reaction?
Answer: Low yields in indazole synthesis, particularly from 2-aminobenzonitrile derivatives, can stem from several factors. Let's break down the common culprits and their solutions.
-
Incomplete Diazotization: The initial step of converting the 2-amino group to a diazonium salt is critical. Incomplete conversion will leave unreacted starting material, reducing the overall yield.
-
Troubleshooting:
-
Temperature Control: Ensure the diazotization is carried out at a low temperature, typically 0-5 °C, to maintain the stability of the diazonium salt.
-
Stoichiometry of Nitrite: Use a slight excess of the nitrosating agent (e.g., sodium nitrite) to drive the reaction to completion. However, a large excess can lead to unwanted side reactions.
-
Acidic Conditions: The reaction requires a strong acidic medium (e.g., HCl, H2SO4) to generate nitrous acid in situ. Ensure the pH is sufficiently low.
-
-
-
Side Reactions of the Diazonium Intermediate: The diazonium salt is highly reactive and can undergo undesired reactions, such as decomposition or substitution, before cyclization can occur.
-
Troubleshooting:
-
Immediate Use: Use the generated diazonium salt immediately in the subsequent cyclization step without isolation.
-
Reaction Quenching: After cyclization, ensure any excess nitrous acid is quenched, for example, with sulfamic acid, to prevent side reactions during workup.
-
-
-
Inefficient Cyclization: The ring-closing step to form the indazole core may not be proceeding efficiently.
-
Troubleshooting:
-
Reaction Conditions: The choice of solvent and temperature for the cyclization is crucial. Protic solvents are often used. Some protocols may benefit from elevated temperatures to facilitate cyclization, but this must be balanced against the stability of the diazonium intermediate.
-
Catalysis: While not always necessary for this specific transformation, some indazole syntheses benefit from a catalyst to promote cyclization.[1][2]
-
-
-
Product Degradation: The final this compound product might be sensitive to the workup or purification conditions.
-
Troubleshooting:
-
Neutralization: Carefully neutralize the reaction mixture during workup. The amino group on the indazole can make the compound sensitive to extreme pH.
-
Purification Method: Column chromatography is a common purification method. Ensure the chosen solvent system is appropriate and does not cause on-column degradation.
-
-
Issue 2: Formation of Regioisomers during N-Substitution
Question: I am attempting to N-substitute my this compound, but I am consistently getting a mixture of N1 and N2 isomers that are difficult to separate. How can I control the regioselectivity of this reaction?
Answer: The formation of N1 and N2 regioisomers is a classic challenge in indazole chemistry due to the annular tautomerism of the indazole ring.[3] The proton on the pyrazole ring can reside on either nitrogen, and direct alkylation or acylation often leads to a mixture of products.[3] Achieving high regioselectivity is critical and can be influenced by several factors.[3]
-
Steric and Electronic Effects: The substituents on the indazole ring play a significant role.
-
Causality: Bulky groups at the C-7 position can sterically hinder attack at the N1 position, favoring N2 substitution. Conversely, bulky groups at the C-3 position can favor N1 alkylation.[3][4] Electron-withdrawing groups at C-7, such as -NO2 or -CO2Me, have been shown to strongly direct towards N2 substitution.[5][6]
-
-
Reaction Conditions: The choice of base and solvent is paramount for controlling regioselectivity.
-
For Preferential N1-Alkylation: A combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is often effective.[4][5][6] This is because the sodium cation can coordinate with the N2 atom and an electron-rich substituent at C7, leaving N1 more accessible for alkylation.
-
For Preferential N2-Alkylation: Conditions that favor the 2H-indazole tautomer can lead to N2 substitution. This can sometimes be achieved under acidic conditions or by using specific solvent systems.[3]
-
-
Nature of the Electrophile: The alkylating or acylating agent can also influence the outcome.[3] More reactive electrophiles may show less selectivity.
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are generally the thermodynamically more stable isomers, while N2-substituted products can be favored under kinetically controlled conditions.[3] Allowing the reaction to equilibrate, sometimes at a higher temperature, can favor the N1 product.[6]
| Condition | Favored Isomer | Rationale |
| Base/Solvent | ||
| NaH in THF | N1 | Coordination of Na+ to N2, making N1 more nucleophilic.[5][6] |
| Acidic Conditions | N2 | Protonation may favor the 2H-tautomer.[3] |
| Substituents | ||
| Bulky group at C3 | N1 | Steric hindrance at N2.[4] |
| Electron-withdrawing group at C7 | N2 | Electronic effects favoring N2 nucleophilicity.[5][6] |
Issue 3: Difficulty in Purifying the Final Product
Question: My crude substituted this compound is proving difficult to purify. Column chromatography gives poor separation, and I suspect the presence of persistent impurities. What are some effective purification strategies?
Answer: Purification challenges often arise from the presence of closely related impurities or the inherent properties of the target compound. Here are some strategies to consider:
-
Optimize Chromatography:
-
Solvent System Screening: Systematically screen different solvent systems for column chromatography. A good starting point is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). Adding a small amount of a third solvent, like methanol or triethylamine (if your compound is basic), can sometimes dramatically improve separation.
-
Stationary Phase: While silica gel is standard, consider alternative stationary phases like alumina (basic or neutral) if your compound is sensitive to the acidic nature of silica.
-
Gradient Elution: Employ a shallow gradient elution to improve the resolution between your product and closely eluting impurities.
-
-
Crystallization:
-
Solvent Screening: Attempt to crystallize the crude product from a variety of single or mixed solvent systems. This can be a highly effective method for removing impurities if a suitable solvent is found.
-
-
Acid-Base Extraction:
-
Principle: The amino group at the C5 position and the pyrazole ring nitrogens are basic. You can exploit this by dissolving the crude product in an organic solvent and washing with a dilute aqueous acid (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt, leaving non-basic impurities in the organic layer.
-
Procedure:
-
Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract with dilute aqueous acid.
-
Separate the aqueous layer.
-
Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH, NaHCO3) to precipitate your free-base product.
-
Extract the product back into an organic solvent, dry, and concentrate.
-
-
-
Derivatization/Protection-Deprotection:
-
Strategy: If a persistent impurity is difficult to remove, you can sometimes selectively react your target compound with a protecting group (e.g., Boc anhydride for the amino group). The protected compound will have different chromatographic properties, allowing for easier separation. The protecting group is then removed in a subsequent step.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of substituted 6-chloro-1H-indazol-5-amines.
Q1: What are the most common synthetic routes to the this compound core?
A1: One of the most prevalent methods starts from a substituted 2-nitrobenzonitrile. A general sequence involves:
-
Reduction of the Nitro Group: The nitro group is reduced to an amine, often using a reducing agent like tin(II) chloride or catalytic hydrogenation.
-
Diazotization and Cyclization: The resulting 2-aminobenzonitrile is then diazotized, and the intermediate diazonium salt undergoes intramolecular cyclization to form the indazole ring.
An alternative approach is the Davis-Beirut reaction , which can be a powerful method for constructing the 2H-indazole ring system from o-nitrobenzylamines.[7][8][9] While this directly forms 2H-indazoles, these can sometimes be converted to their 1H-isomers.[7]
Q2: How can I unambiguously distinguish between N1 and N2 substituted regioisomers?
A2: A combination of chromatographic and spectroscopic techniques is essential for the definitive characterization of N1 and N2 regioisomers.
-
Chromatography: The two isomers often have different polarities and can be separated by thin-layer chromatography (TLC) or column chromatography.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques, particularly Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools.[4]
-
HMBC: For an N1-substituted indazole, the protons of the substituent on N1 will show a correlation to the C7a carbon of the indazole ring. In contrast, the protons of an N2-substituent will show a correlation to the C3 carbon.[4]
-
NOESY: A NOESY experiment can show through-space correlations between the protons of the N-substituent and nearby protons on the indazole ring, helping to elucidate the substitution pattern.
-
Q3: Are there any specific safety precautions I should take during the synthesis of 6-chloro-1H-indazol-5-amines?
A3: Yes, several safety precautions are crucial:
-
Diazonium Salts: Diazonium salts can be explosive when isolated and dry. It is imperative to use them in solution immediately after their formation and to keep them at low temperatures.
-
Reagents: Many reagents used in these syntheses are toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive intermediates or strong acids and bases. Add quenching agents slowly and with cooling if the reaction is exothermic.
-
Ventilation: All reactions should be performed in a well-ventilated fume hood.
III. Experimental Protocols & Visualizations
Protocol: Synthesis of this compound from 5-Chloro-2-nitro-6-aminobenzonitrile
This protocol outlines a general procedure. Specific quantities and reaction times may need to be optimized for your particular substrate.
Step 1: Reduction of the Nitro Group
-
To a stirred solution of 5-chloro-2-nitro-6-aminobenzonitrile in ethanol, add tin(II) chloride dihydrate (SnCl2·2H2O) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred mixture of ice and a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Filter the mixture through a pad of celite, washing the filter cake with ethyl acetate.
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2,5-diamino-6-chlorobenzonitrile.
Step 2: Diazotization and Cyclization
-
Dissolve the crude 2,5-diamino-6-chlorobenzonitrile in a mixture of concentrated hydrochloric acid and water, and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO2) dropwise, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes after the addition is complete.
-
Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C to facilitate cyclization. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the this compound.
Visualization: Troubleshooting Low Yield in Indazole Synthesis
Caption: A decision tree for troubleshooting low yields.
Visualization: Regioselectivity Control in N-Alkylation
Caption: Factors influencing N1 vs. N2 alkylation.
IV. References
-
Davis–Beirut reaction - Wikipedia. --INVALID-LINK--
-
Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - NIH. --INVALID-LINK--
-
The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed. --INVALID-LINK--
-
Davis−Beirut Reaction: A Photochemical Brønsted Acid Catalyzed Route to N‑Aryl 2H‑Indazoles - PubMed Central. --INVALID-LINK--
-
Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed. --INVALID-LINK--
-
(PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution - ResearchGate. --INVALID-LINK--
-
Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed. --INVALID-LINK--
-
Common side reactions in the synthesis of indazole-3-carboxamides - Benchchem. --INVALID-LINK--
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. --INVALID-LINK--
-
Overcoming regioselectivity issues in indazole synthesis - Benchchem. --INVALID-LINK--
-
Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization | Organic Letters - ACS Publications. --INVALID-LINK--
-
Common side reactions in the synthesis of dichloroindazoles - Benchchem. --INVALID-LINK--
-
Efficient and convenient synthesis of indazol-3(2H)-ones and 2-aminobenzonitriles. --INVALID-LINK--
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. --INVALID-LINK--
-
Indazole synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. --INVALID-LINK--
-
Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC - NIH. --INVALID-LINK--
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - Organic Chemistry Portal. --INVALID-LINK--
-
Troubleshooting guide for the synthesis of 6,7-dichloro-2,3-dihydro-1H-indole - Benchchem. --INVALID-LINK--
-
Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines - PubMed. --INVALID-LINK--
-
Synthesis of substituted 1H-indazoles from arynes and hydrazones - PubMed. --INVALID-LINK--
-
Einhorn-Brunner Reaction. --INVALID-LINK--
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. --INVALID-LINK--
-
2H-Indazole synthesis - Organic Chemistry Portal. --INVALID-LINK--
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. --INVALID-LINK--
-
Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. --INVALID-LINK--
-
The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA). | Request PDF - ResearchGate. --INVALID-LINK--
-
Einhorn–Brunner reaction - Wikipedia. --INVALID-LINK--
-
Regioselective synthesis of novel substituted indazole-5,6-diamine derivatives | Request PDF - ResearchGate. --INVALID-LINK--
-
Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. --INVALID-LINK--
-
Einhorn-Brunner Reaction. --INVALID-LINK--
-
The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research - Benchchem. --INVALID-LINK--
-
A Comparative Guide to the Synthesis of 6-Chloro-1H-benzimidazol-1-amine: Conventional vs. Microwave-Assisted Methods - Benchchem. --INVALID-LINK--
-
Application Notes: Einhorn-Brunner Reaction for 1,2,4-Triazole Synthesis - Benchchem. --INVALID-LINK--
References
- 1. Indazole synthesis [organic-chemistry.org]
- 2. caribjscitech.com [caribjscitech.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 7. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 8. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 6-Chloro-1H-indazol-5-amine: From Strategy to Execution
Introduction: The Strategic Importance of 6-Chloro-1H-indazol-5-amine
In the landscape of modern drug discovery, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in key hydrogen bonding interactions make it a cornerstone in the design of kinase inhibitors and other targeted therapies. This compound, in particular, serves as a critical bi-functional building block. The chlorine atom at the 6-position and the primary amine at the 5-position provide orthogonal handles for molecular elaboration, allowing medicinal chemists to systematically explore structure-activity relationships.
The efficient and scalable synthesis of this key intermediate is therefore a matter of significant practical importance. The choice of synthetic strategy can profoundly impact development timelines, cost of goods, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides an in-depth, objective comparison of two distinct and viable synthetic routes to this compound, moving beyond a simple recitation of steps to explore the underlying chemical logic and practical considerations inherent to each approach.
Route 1: Convergent Synthesis via Indazole Ring Formation
This strategy represents a convergent approach, where the core indazole ring is constructed late in the synthesis from a highly functionalized aromatic precursor. The key transformation is the reaction of a substituted phenylhydrazine or, more commonly, a precursor that generates the hydrazine in situ, to form the bicyclic system. This route is predicated on the reliable formation of the indazole core with predetermined regiochemistry.
Strategic Overview: Route 1
The synthesis begins with a commercially available, appropriately substituted benzaldehyde derivative. The indazole ring is formed via condensation with hydrazine, followed by cyclization. The final step is the reduction of a nitro group, which is carried into the synthesis as a masked form of the desired amine.
Caption: Synthetic scheme for Route 1.
Causality Behind Experimental Choices
-
Step 1: Indazole Formation: The use of 4-chloro-2-fluoro-5-nitrobenzaldehyde is strategic. The fluorine atom at the 2-position is an excellent leaving group for nucleophilic aromatic substitution (SNAr) by hydrazine. Following the initial condensation of hydrazine with the aldehyde to form a hydrazone, an intramolecular SNAr reaction occurs where the second nitrogen of the hydrazine displaces the fluoride, forming the pyrazole ring. The reaction is typically driven to completion by heating in a protic solvent like ethanol. This method ensures that the substitution pattern is locked in from the start, avoiding issues of regioselectivity that can plague other approaches.
-
Step 2: Nitro Group Reduction: The reduction of the nitro group to a primary amine is a classic and reliable transformation. While several methods exist (e.g., catalytic hydrogenation with H₂/Pd-C, reduction with SnCl₂), the use of zinc powder in acetic acid is often preferred for its cost-effectiveness, high efficiency, and operational simplicity on a large scale.[2] The reaction proceeds via electron transfer from the zinc metal to the nitro group in an acidic medium. Triethylamine is often added to modulate the acidity and facilitate the reaction.[2] This method is generally chemoselective, leaving the chloro-substituent and the indazole ring intact.
Detailed Experimental Protocol: Route 1
Step 1: Synthesis of 6-Chloro-5-nitro-1H-indazole
-
To a solution of 4-chloro-2-fluoro-5-nitrobenzaldehyde (1.0 eq) in ethanol (5 mL/g), add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and then further chill in an ice bath for 1 hour to promote crystallization.
-
Collect the precipitated solid by vacuum filtration, wash the filter cake with cold ethanol, and dry under vacuum to afford 6-chloro-5-nitro-1H-indazole as a solid. The product is often of sufficient purity for the next step.
Step 2: Synthesis of this compound
-
Suspend 6-chloro-5-nitro-1H-indazole (1.0 eq) in a mixture of tetrahydrofuran (THF, 15 mL/g), acetic acid (2.8 eq), and triethylamine (3.0 eq) with stirring.[2]
-
Cool the mixture in an ice bath to maintain an internal temperature of 20-30 °C.
-
Add zinc powder (2.9 eq) portion-wise over 20-30 minutes, ensuring the temperature does not exceed 30 °C.[2]
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
To the residue, add dichloromethane (DCM) and water. Stir vigorously, then separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel to obtain this compound.
Route 2: Late-Stage Functionalization of 6-Chloro-1H-indazole
This alternative strategy employs a linear synthesis, starting with the pre-formed 6-chloro-1H-indazole core. The key challenge in this route is the regioselective introduction of the amino group (via a nitro intermediate) onto the benzene portion of the bicyclic system.
Strategic Overview: Route 2
The synthesis commences with 6-chloro-1H-indazole. A nitro group is introduced via electrophilic aromatic substitution, followed by its reduction to the target primary amine. The success of this route hinges entirely on controlling the position of nitration.
Caption: Synthetic scheme for Route 2.
Causality Behind Experimental Choices
-
Step 1: Regioselective Nitration: This is the most critical and challenging step. The indazole ring system complicates electrophilic substitution. The pyrrole-like nitrogen (N1) deactivates the ring towards electrophiles, while the pyridine-like nitrogen (N2) also has a deactivating effect. The existing chloro group at C6 is an ortho-, para-director but is deactivating. The desired C5 position is ortho to the chloro group. However, nitration can also occur at other positions, primarily C3, C7, and N1, leading to a mixture of isomers that can be difficult to separate. The reaction conditions, particularly the choice of nitrating agent (e.g., fuming HNO₃ in concentrated H₂SO₄) and strict temperature control (typically 0-5 °C), are paramount to maximizing the yield of the desired 5-nitro isomer.
-
Step 2: Nitro Group Reduction: This step is identical to that in Route 1. However, the purity of the starting material (6-chloro-5-nitro-1H-indazole) is critical. Any isomeric nitro-indazoles carried over from the previous step will be reduced to their corresponding amines, resulting in a final product that is contaminated with difficult-to-remove isomers.
Detailed Experimental Protocol: Route 2
Step 1: Synthesis of 6-Chloro-5-nitro-1H-indazole
-
Add 6-chloro-1H-indazole (1.0 eq) portion-wise to concentrated sulfuric acid (3 mL/g) at 0 °C with vigorous stirring.
-
Once a homogenous solution is obtained, add a pre-mixed solution of concentrated sulfuric acid and fuming nitric acid (1.1 eq) dropwise, ensuring the internal temperature is maintained below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry under vacuum.
-
The crude product will likely be a mixture of isomers. Purification via fractional crystallization or column chromatography is required to isolate the desired 6-chloro-5-nitro-1H-indazole.
Step 2: Synthesis of this compound
-
Follow the same reduction procedure as described in Step 2 of Route 1, using purified 6-chloro-5-nitro-1H-indazole as the starting material.
Comparative Analysis: A Head-to-Head Evaluation
The choice between these two routes depends on a balance of factors including cost, scalability, and the desired purity of the final product.
| Parameter | Route 1: Convergent Synthesis | Route 2: Late-Stage Functionalization | Justification |
| Overall Yield | Moderate to High | Low to Moderate | Route 1 avoids the low-yielding, non-selective nitration step. |
| Purity/Purification | Good | Fair to Poor | Route 1 has superior regiochemical control, leading to a cleaner product profile and simpler purification. Route 2 often yields isomeric mixtures that are challenging to separate. |
| Scalability | Good | Poor | The highly exothermic and potentially non-selective nitration in Route 2 is difficult to control on a large scale. The use of hydrazine in Route 1 requires careful handling but is a well-established industrial process. |
| Starting Material Cost | Moderate | Low | 6-Chloro-1H-indazole (for Route 2) is generally less expensive than 4-chloro-2-fluoro-5-nitrobenzaldehyde (for Route 1). |
| Safety Concerns | Use of hydrazine (toxic, corrosive). | Use of fuming nitric and concentrated sulfuric acids (highly corrosive, exothermic). | Both routes involve hazardous materials, but the risks are well-understood and can be mitigated with proper engineering controls. |
| Number of Steps | 2 Steps | 2 Steps | Both routes are concise, consisting of two primary transformations. |
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, workup, and purification of chemical compounds in a research setting, applicable to both routes described.
Caption: A generalized workflow for chemical synthesis.
Conclusion and Recommendations
Both synthetic strategies offer viable pathways to this compound. However, they are not created equal in terms of efficiency and reliability.
Route 1 (Convergent Synthesis) is demonstrably superior for most applications, especially those requiring high purity and scalability. By building the regiochemistry into the starting material, it circumvents the critical issue of selectivity that plagues Route 2. Although the starting material may be more expensive, the higher overall yield, cleaner reaction profile, and simpler purification often make it more economically viable in the long run, particularly for producing material destined for preclinical and clinical studies.
Route 2 (Late-Stage Functionalization) may be considered for initial, small-scale exploratory synthesis where cost is the primary driver and isomeric impurities can be tolerated or separated. However, the challenges associated with the regioselective nitration step make it a less robust and less desirable option for process development and scale-up.
For researchers, scientists, and drug development professionals, the clear recommendation is to invest in the convergent strategy of Route 1 . Its predictability and control provide a more solid foundation for the synthesis of this invaluable chemical building block.
References
A Comparative Guide to the Biological Activity of Indazole Analogs: Spotlight on 6-Chloro-1H-indazol-5-amine as a Versatile Scaffold
For Researchers, Scientists, and Drug Development Professionals
The indazole core, a bicyclic aromatic system featuring fused benzene and pyrazole rings, has emerged as a "privileged scaffold" in medicinal chemistry. Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous derivatives with significant therapeutic potential.[1][2][3] This guide provides an in-depth, objective comparison of the biological activities of various indazole analogs, with a special focus on the role of 6-Chloro-1H-indazol-5-amine as a key synthetic intermediate in the generation of potent bioactive molecules.
The Indazole Scaffold: A Foundation for Diverse Biological Activities
Indazole derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, potent anti-cancer activities.[1][2] Several indazole-based compounds have successfully transitioned into clinical use, underscoring the therapeutic promise of this heterocyclic system. A prime example is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma, which features an indazole core.[4]
The biological activity of indazole analogs is intricately linked to the nature and position of substituents on the bicyclic ring. Strategic modifications can modulate the compound's affinity and selectivity for specific biological targets, thereby fine-tuning its therapeutic effects. This structure-activity relationship (SAR) is a central theme in the ongoing development of novel indazole-based drugs.
Comparative Analysis of Substituted Indazole Analogs
While direct biological activity data for this compound is not extensively reported in peer-reviewed literature, its significance lies in its utility as a versatile building block for the synthesis of more complex and biologically active indazole derivatives. The chloro and amino substitutions at the 6- and 5-positions, respectively, provide reactive handles for further chemical modifications, enabling the exploration of a vast chemical space.
To understand the potential of molecules derived from this scaffold, we will compare the biological activities of representative indazole analogs, focusing on their anti-cancer and kinase inhibition properties.
Anti-Cancer Activity of Indazole Derivatives
The anti-proliferative effects of indazole analogs have been extensively studied across a wide range of cancer cell lines. The primary mechanism of action often involves the inhibition of protein kinases that are crucial for cancer cell growth, survival, and proliferation.
Table 1: Comparative Anti-proliferative Activity (IC50, µM) of Representative Indazole Analogs
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [4] |
| Compound 6o | K562 (Leukemia) | 5.15 | [5] |
| Compound 36 | HCT116 (Colon Cancer) | 0.4 | [6] |
| Axitinib | MCF-7 (Breast Cancer) | Varies | [7] |
| Pazopanib | Various | Varies | [4] |
This table presents a selection of data to illustrate the range of potencies observed for different indazole analogs. For detailed information, please refer to the cited literature.
The data clearly indicates that substitutions on the indazole ring significantly impact anti-cancer potency. For instance, compound 36, a 6-aminoindazole derivative, exhibits sub-micromolar activity against colon cancer cells, highlighting the potential of this substitution pattern for potent anti-proliferative effects.[6]
Kinase Inhibition Profile of Indazole Analogs
The indazole scaffold is a common feature in many potent kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, facilitating interaction with the hinge region of the kinase ATP-binding pocket.
Table 2: Kinase Inhibitory Activity (IC50, nM) of Representative Indazole Analogs
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| Compound 102 | FGFR1 | 30.2 | [2] |
| Compound K22 | PLK4 | 0.1 | [7] |
| Axitinib | VEGFR2 | 0.2 | [7] |
| Pazopanib | VEGFR2 | 30 | [4] |
This table showcases the high-affinity binding of certain indazole analogs to their target kinases.
The remarkable potency of compounds like K22 against Polo-like kinase 4 (PLK4) demonstrates the power of rational drug design based on the indazole scaffold.[7] The specific substitutions on the indazole ring are critical for achieving high selectivity and potency against a particular kinase.
Structure-Activity Relationship (SAR) Insights
The analysis of various indazole analogs reveals key SAR trends:
-
Substitution at the 6-position: The presence of an amino group or a substituted amino group at the 6-position, as would be derived from this compound, is often associated with potent anti-cancer activity.[6]
-
Substitution at the 3-position: Modifications at this position can significantly influence kinase selectivity and potency.[5]
-
Substitution at the 1-position (N1): Alkylation or arylation at the N1 position of the indazole ring can modulate the compound's pharmacokinetic properties and biological activity.
The chloro and amino groups of this compound offer synthetic handles to explore these crucial positions and generate novel derivatives with enhanced biological profiles.
Experimental Methodologies for Evaluating Biological Activity
To ensure the scientific rigor of the presented data, it is essential to understand the experimental protocols used to assess the biological activity of these compounds.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the anti-proliferative effects of the indazole analogs on cancer cells.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indazole analog for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[8]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Cell Fixation: Fix the cells with trichloroacetic acid (TCA).
-
Staining: Stain the fixed cells with SRB solution.
-
Washing: Wash away the unbound dye with acetic acid.
-
Solubilization: Solubilize the protein-bound dye with a Tris-base solution.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 510 nm).
-
Data Analysis: Calculate the IC50 value.
Kinase Inhibition Assay
These assays are crucial for determining the direct inhibitory effect of the indazole analogs on specific kinase enzymes.
Luminescent Kinase Assay Protocol (e.g., ADP-Glo™)
This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.[9]
-
Kinase Reaction Setup: In a multi-well plate, combine the kinase, substrate, ATP, and the indazole analog at various concentrations.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow the kinase reaction to proceed.
-
ADP Detection: Add a reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Generation: Add a second reagent to convert the produced ADP into ATP, which then drives a luciferase-luciferin reaction, generating light.
-
Signal Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value for kinase inhibition.
Western Blotting for Apoptosis Markers
This technique is used to investigate the mechanism of cell death induced by the indazole analogs.
Western Blot Protocol
-
Protein Extraction: Lyse the treated and untreated cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for an apoptosis marker (e.g., cleaved caspase-3, PARP).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the expression levels of the target proteins.[10][11]
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the concepts discussed, the following diagrams illustrate a key signaling pathway often targeted by indazole analogs and a typical experimental workflow for their evaluation.
Caption: A generalized experimental workflow for the development of indazole-based therapeutic agents, starting from a key intermediate like this compound.
Caption: The PI3K/Akt signaling pathway, a critical regulator of cell growth and survival, is a common target for indazole-based kinase inhibitors.
Conclusion and Future Directions
The indazole scaffold is a cornerstone in the development of novel therapeutics, particularly in oncology. While this compound itself may not be the final active pharmaceutical ingredient, its strategic importance as a versatile chemical intermediate is undeniable. The comparative analysis of various indazole analogs clearly demonstrates that targeted modifications to this core structure can yield compounds with exceptional potency and selectivity against key biological targets.
Future research should focus on leveraging the synthetic accessibility of this compound to generate novel libraries of derivatives. By systematically exploring the structure-activity relationships around the 5-amino and 6-chloro positions, researchers can unlock new therapeutic opportunities and develop next-generation indazole-based drugs with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these novel chemical entities.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SRB assay for measuring target cell killing [protocols.io]
- 7. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Guide to the In Vitro Evaluation of Indazole-Based Kinase Inhibitors Targeting the AXL Receptor Tyrosine Kinase
Welcome to this in-depth technical guide designed for researchers, scientists, and drug development professionals. The indazole core is a well-established and privileged scaffold in medicinal chemistry, forming the basis of numerous approved and investigational kinase inhibitors.[1][2][3][4][5] This guide provides a comparative analysis of indazole-derived inhibitors targeting the AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, MER) subfamily. AXL overexpression is implicated in various cancers and is associated with poor prognosis and the development of drug resistance, making it a critical therapeutic target.[6][7][8]
This guide will delve into the in vitro performance of a selection of indazole-based AXL inhibitors, compare them with other structural classes of AXL inhibitors, provide detailed experimental methodologies to ensure reproducibility, and visualize the complex biological pathways and experimental workflows involved.
Comparative Performance of Indazole-Based AXL Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. The following table summarizes the in vitro performance of several indazole-based compounds against AXL kinase, alongside other known AXL inhibitors for a comprehensive comparison.
| Compound | Scaffold | AXL IC50 (nM) | Other Notable Targets | Reference(s) |
| Indazole Derivative 54 | Indazole | Potent | MER, TYRO3 | [6][7] |
| UNC2025 | N/A | 1.6 | MER, FLT3 | [8] |
| BGB324 (Bemcentinib) | N/A | 14 | Selective for AXL | [9] |
| LY2801653 | N/A | Low nM | MET, MER, VEGFR2 | [8] |
| Gilteritinib | N/A | Potent | FLT3 | [10] |
| TP-0903 | N/A | Potent | AXL | [10] |
Note: "Potent" and "Low nM" are used where specific IC50 values were not provided in the source material, but the descriptive evidence indicates high activity.
Expert Insights: The Rationale Behind Targeting AXL with Indazole Scaffolds
The indazole scaffold is particularly effective in targeting the ATP-binding site of various kinases.[11] Its unique structure allows for the formation of key hydrogen bonds and hydrophobic interactions within the kinase hinge region, a critical area for ATP binding. The development of indazole-based AXL inhibitors often begins with fragment-based screening to identify small indazole fragments that bind to the AXL kinase domain.[6][7] These initial hits are then optimized through medicinal chemistry to enhance potency and selectivity. The goal is to develop inhibitors that are not only potent against AXL but also selective, minimizing off-target effects on other kinases which can lead to toxicity. The dual targeting of other TAM kinases like MER can sometimes be a therapeutic advantage, as the TAM family collectively contributes to immune suppression in the tumor microenvironment.
Detailed Experimental Protocol: In Vitro AXL Kinase Inhibition Assay
This protocol describes a common method for evaluating the in vitro enzymatic activity of AXL kinase inhibitors.
Objective: To determine the IC50 value of a test compound against AXL kinase.
Materials:
-
Recombinant human AXL kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.003% Brij-35)[7]
-
Test compounds (solubilized in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.
-
Transfer a small volume (e.g., 50 nL) of the diluted compounds to the 384-well assay plates. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a known potent AXL inhibitor as a positive control.
-
-
Kinase Reaction:
-
Prepare a kinase/substrate solution by diluting the recombinant AXL kinase and the poly(Glu, Tyr) substrate in the assay buffer to their final desired concentrations.
-
Add the kinase/substrate solution to each well of the assay plate containing the test compounds.
-
Initiate the kinase reaction by adding ATP solution to each well. The final ATP concentration should be at or near the Km value for AXL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
After the kinase reaction incubation, add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence of each well using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Normalize the data using the negative (DMSO) and positive (potent inhibitor) controls.
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value for each test compound.
-
Visualizing the Science: Diagrams and Workflows
AXL Signaling Pathway
The following diagram illustrates the canonical AXL signaling pathway, which is activated by its ligand, Gas6. This activation leads to downstream signaling cascades that promote cancer cell proliferation, survival, and migration.[8][11]
Caption: A simplified diagram of the AXL signaling pathway.
Experimental Workflow for In Vitro Kinase Inhibition Assay
This diagram outlines the key steps in the in vitro kinase inhibition assay protocol described above.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Conclusion and Future Directions
The indazole scaffold continues to be a fruitful starting point for the development of potent and selective kinase inhibitors. The data presented in this guide highlight the potential of indazole derivatives as AXL inhibitors. The provided experimental protocol serves as a robust framework for the in vitro evaluation of these and other kinase inhibitors, ensuring data integrity and reproducibility. Future efforts in this area will likely focus on further optimizing the selectivity of indazole-based inhibitors to minimize off-target effects and on combining these agents with other targeted therapies or immunotherapies to overcome drug resistance in cancer.[10]
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 4. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 5. researchgate.net [researchgate.net]
- 6. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to Validated Analytical Methods for 6-Chloro-1H-indazol-5-amine Quantification
Introduction
6-Chloro-1H-indazol-5-amine is a crucial intermediate in the synthesis of various pharmacologically active molecules. Its purity and precise quantification are paramount to ensure the quality, safety, and efficacy of the final drug product. The development of robust and validated analytical methods is therefore a critical step in the drug development process. This guide provides a comprehensive comparison of two primary analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
While specific, publicly available validated methods for this compound are scarce, this guide extrapolates from established methodologies for structurally similar aromatic amines to provide a robust framework for method development and validation.[1][2][3][4][5] The principles and experimental parameters discussed herein are grounded in extensive literature on the analysis of aromatic amines and adhere to the validation guidelines set forth by the International Council for Harmonisation (ICH) Q2(R1).[6][7][8][9]
Physicochemical Properties of this compound
A foundational understanding of the analyte's physicochemical properties is essential for developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃ | Commercial Suppliers |
| Molecular Weight | 167.60 g/mol | Commercial Suppliers |
| Appearance | Off-white to pale purple solid | Commercial Suppliers |
| pKa (predicted) | 13.72 ± 0.40 | Chemicalize |
| Solubility | Soluble in organic solvents like methanol and acetonitrile | General knowledge for similar compounds |
The presence of the amine group and the aromatic indazole core suggests that the compound will exhibit good UV absorbance and is amenable to ionization, making it suitable for both HPLC-UV and LC-MS/MS analysis.
Comparison of Analytical Techniques
The choice between HPLC-UV and LC-MS/MS depends on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the stage of drug development.
| Parameter | HPLC-UV (Proposed Method) | LC-MS/MS (Proposed Method) | Rationale & Justification |
| Principle | Separation by chromatography, quantification by UV absorbance. | Separation by chromatography, quantification by mass-to-charge ratio of specific fragment ions. | LC-MS/MS offers significantly higher selectivity and sensitivity by isolating a specific precursor ion and monitoring its characteristic fragment ions. |
| Linearity Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | The wider dynamic range and lower limits of detection of LC-MS/MS make it ideal for trace-level impurity analysis and pharmacokinetic studies.[1][10] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | Both methods can achieve excellent accuracy, as stipulated by ICH guidelines.[9] |
| Precision (%RSD) | Intra-day: < 2%, Inter-day: < 3% | Intra-day: < 5%, Inter-day: < 10% | While both are highly precise, the acceptance criteria for LC-MS/MS are often slightly wider due to the complexity of the instrumentation. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.025 ng/mL | LC-MS/MS is orders of magnitude more sensitive, which is critical for detecting trace impurities or for bioanalytical applications.[1][10] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.1 ng/mL | The lower LOQ of LC-MS/MS allows for the accurate quantification of the analyte at very low concentrations.[1][10] |
| Selectivity | Good; potential for interference from co-eluting impurities with similar UV spectra. | Excellent; high specificity due to monitoring of specific parent-daughter ion transitions (MRM). | Mass spectrometry provides an orthogonal detection mechanism to UV, significantly reducing the risk of interferences.[11] |
| Cost & Complexity | Lower initial cost, less complex instrumentation and maintenance. | Higher initial investment, more complex operation and maintenance. | HPLC-UV is a cost-effective workhorse for routine quality control, while LC-MS/MS is a powerful tool for more demanding applications. |
| Typical Application | Routine quality control, purity assessment of drug substance and formulated product. | Impurity profiling, metabolite identification, bioanalysis (pharmacokinetic studies), and trace-level quantification. | The choice of technique should be aligned with the analytical objective. |
Experimental Workflows
HPLC-UV Workflow
Caption: High-Performance Liquid Chromatography with UV detection workflow.
LC-MS/MS Workflow
Caption: Liquid Chromatography with Tandem Mass Spectrometry workflow.
Detailed Experimental Protocol: LC-MS/MS Method
This proposed LC-MS/MS method is designed for high sensitivity and selectivity, making it suitable for trace-level quantification of this compound in various matrices.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Internal Standard (IS): A structurally similar compound, if available (e.g., a stable isotope-labeled analog or a related indazole derivative).
Instrumentation
-
UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards ranging from 0.1 ng/mL to 100 ng/mL.
-
Sample Preparation: Accurately weigh the sample, dissolve it in a suitable solvent (e.g., methanol), and dilute it with 50:50 acetonitrile/water to an expected concentration within the calibration range. Filter the final solution through a 0.22 µm syringe filter before analysis.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Rationale |
| Column | Biphenyl column (e.g., 100 mm x 2.1 mm, 2.7 µm) | Biphenyl phases offer alternative selectivity for aromatic compounds compared to standard C18 columns, which can be beneficial for separating isomers or closely related impurities.[1][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography, providing good elution strength for a wide range of compounds. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, providing a balance between analysis time and chromatographic efficiency. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate | A gradient elution is necessary to ensure good peak shape for the analyte and to elute any potential late-eluting impurities. |
| Injection Volume | 5 µL | A standard injection volume to avoid column overloading. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to better chromatographic performance. |
| Ionization Mode | ESI Positive | The amine group on the molecule is readily protonated, making positive ion mode the preferred choice. |
| MRM Transitions | Precursor Ion (Q1): m/z 168.0 (M+H)⁺Product Ions (Q3): To be determined by infusion of the standard. | Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific fragment ions generated from the precursor ion. |
| Capillary Voltage | 3.0 kV | Optimized for efficient ion generation. |
| Source Temperature | 150 °C | Optimized for desolvation. |
| Desolvation Gas Flow | 800 L/hr | Optimized for efficient desolvation of the mobile phase. |
Method Validation
The proposed method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[6][7][8][9]
-
Specificity: Analyze blank samples, samples spiked with known impurities, and placebo formulations to demonstrate that no interfering peaks are present at the retention time of this compound.
-
Linearity: Analyze a series of at least five concentrations across the proposed range (e.g., 0.1 to 100 ng/mL). The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a sample matrix at three different concentration levels (low, medium, and high). The recovery should be within 95-105%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples at 100% of the test concentration on the same day. The relative standard deviation (RSD) should be ≤ 5%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD should be ≤ 10%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected (LOD, typically S/N ratio of 3:1) and quantified with acceptable accuracy and precision (LOQ, typically S/N ratio of 10:1).
-
Robustness: Deliberately vary method parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%) to assess the method's reliability during normal use.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound. HPLC-UV serves as a reliable and cost-effective method for routine quality control applications where sensitivity is not the primary concern. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for impurity profiling, bioanalytical studies, and any application requiring trace-level quantification. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, regulatory expectations, and available resources. The proposed methods and validation strategies in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable analytical procedures for this compound.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. waters.com [waters.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. scribd.com [scribd.com]
- 9. database.ich.org [database.ich.org]
- 10. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 6-Chloro-1H-indazol-5-amine Derivatives for Kinase Inhibition
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to form key interactions with a multitude of biological targets. Its derivatives are integral to several FDA-approved drugs, particularly in oncology, such as Axitinib and Pazopanib, which function as potent kinase inhibitors[1][2]. This guide focuses on a specific, yet versatile, starting point for inhibitor design: the 6-Chloro-1H-indazol-5-amine core.
This document provides an in-depth analysis of the structure-activity relationships (SAR) governing the biological activity of its derivatives. We will dissect the role of each component of the scaffold, explore the impact of various substitutions, and provide a comparative framework against different kinase targets. The insights presented herein are synthesized from seminal studies and are intended to guide researchers in the rational design of next-generation inhibitors.
The this compound Scaffold: A Privileged Core
The this compound structure serves as an excellent building block for creating biologically active molecules, particularly for targeting inflammatory diseases and neurological disorders[3]. Its inherent chemical features make it an ideal "hinge-binding" fragment for ATP-competitive kinase inhibitors. The indazole's bicyclic system mimics the purine core of ATP, while the nitrogen atoms act as crucial hydrogen bond donors and acceptors.
The core scaffold presents several key points for chemical modification to modulate potency, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at these positions is fundamental to successful drug design.
Caption: Key positions for synthetic modification on the this compound scaffold.
SAR Analysis: Dissecting Substituent Effects
The art of drug design lies in the strategic modification of a core scaffold to optimize its interaction with the target protein. Below, we compare how substitutions at key positions influence inhibitory activity, drawing on data from various kinase inhibitor development programs.
The 5-amino group is a versatile handle for introducing side chains that can extend into the solvent-exposed region of the kinase ATP pocket or form additional interactions within the binding site. Modifying this amine to an amide or sulfonamide is a common and highly effective strategy.
A prime example is the development of Polo-like kinase 4 (PLK4) inhibitors, where an N-(1H-indazol-6-yl)benzenesulfonamide core was utilized[4]. While the scaffold is a positional isomer, the principle is directly transferable. Introducing a benzenesulfonamide fragment at the amino position allows the molecule to occupy a hydrophobic pocket near the DFG motif of the kinase[4].
Table 1: Comparison of C5-Amine Modifications on PLK4 Inhibition (Data extrapolated from analogous indazol-6-amine series[4])
| Compound ID | Modification at Amino Group | R-Group on Benzene Ring | PLK4 IC50 (nM) | SAR Insights |
| K01 | Benzenesulfonamide | H | 977.6 | The benzenesulfonamide moiety establishes a baseline activity. |
| K02 | Benzenesulfonamide | 4-Methyl | 12.4 | A small alkyl group at the para-position significantly boosts potency, likely by favorably occupying a hydrophobic pocket.[4] |
| K05 | Benzenesulfonamide | 4-Ethyl | 114.3 | Increasing the alkyl substituent volume diminishes activity, suggesting a sterically constrained pocket.[4] |
| K17 | Benzenesulfonamide | 4-Trifluoromethyl | 0.3 | A potent electron-withdrawing group enhances interactions, leading to a highly potent inhibitor.[4] |
| K22 | Benzenesulfonamide | 3,4-Dichloro | 0.1 | Further optimization by extending into the solvent region with additional substitutions yields exceptional potency.[4] |
Expertise & Causality: The transition from a simple amine to a substituted benzenesulfonamide (K01) is a classic "scaffold hopping" or fragment addition strategy. The dramatic increase in potency with the 4-methyl group (K02) validates the hypothesis of a nearby hydrophobic pocket. The exceptional potency of K17 and K22 demonstrates that fine-tuning electronic and steric properties of this appended group is critical for achieving picomolar-level inhibition[4].
The C3 position of the indazole ring points towards the ribose-binding pocket of the kinase. Substitutions here are critical and can profoundly impact inhibitor potency. SAR studies reveal that adding a suitably substituted moiety at the C3 position plays a crucial role in achieving strong inhibitory activity[5].
For instance, in the development of Bcr-Abl inhibitors, 1H-indazol-3-amine derivatives were synthesized and evaluated. These studies showed that specific substitutions at this position were essential for potent inhibition of both the wild-type and the T315I mutant forms of the kinase[6].
Table 2: Comparison of C3-Position Modifications on Bcr-Abl Inhibition (Data from analogous 1H-indazol-3-amine series[6])
| Compound ID | C3-Modification | Target | IC50 (µM) | SAR Insights |
| 89 | 3-(Pyrrolopyridin-2-yl) | Bcr-AblWT | 0.014 | This heterocyclic system forms optimal interactions in the active site, leading to high potency comparable to Imatinib.[6] |
| 89 | 3-(Pyrrolopyridin-2-yl) | Bcr-AblT315I | 0.45 | The compound retains significant activity against the gatekeeper mutant, a critical feature for overcoming drug resistance.[6] |
| 90 | 3-(Imidazopyridin-2-yl) | Bcr-AblWT | >10 | A seemingly minor change in the heterocyclic system (pyrrolopyridine vs. imidazopyridine) leads to a complete loss of activity, highlighting the high specificity of the interaction.[6] |
Trustworthiness & Self-Validation: The stark difference in activity between compounds 89 and 90 is a self-validating result. It confirms that the specific arrangement of hydrogen bond donors and acceptors, along with the overall shape of the C3-substituent, is precisely recognized by the Bcr-Abl kinase. This high degree of structural sensitivity is a hallmark of a well-defined binding mode.
The N1 position of the indazole is often directed towards the solvent-exposed region of the ATP binding site. While sometimes left unsubstituted (N-H) to act as a hydrogen bond donor, alkylation or arylation at this position can be used to fine-tune physical properties or probe for additional interactions. For example, the presence of various substituents at the N-1 position of the indazole ring can have stronger effects on EZH1 potency than EZH2 potency, indicating a role in selectivity[5].
Comparative Analysis Across Different Kinase Targets
The this compound scaffold and its isomers are versatile, with derivatives showing potent activity against a range of kinases including FGFR, ERK, and PDGFR[7][8][9]. The preferred substitutions often vary depending on the specific topology of the target kinase's active site.
-
FGFR Inhibitors: SAR studies on 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivatives revealed that substitutions at the 4-position of the indazole ring were critical. An acetyl or methoxy group at the meta position of a phenyl ring substituent also proved beneficial[6][7].
-
ERK Inhibitors: For ERK1/2, indazole amide-based inhibitors demonstrated potent activity. The optimization path focused on structure-based design to enhance interactions within the ERK active site[9].
-
PDGFRα Inhibitors: 3-amino-1H-indazol-6-yl-benzamides were designed to target the 'DFG-out' conformation of the kinase, with several compounds exhibiting single-digit nanomolar EC50s[8].
This cross-target comparison underscores that while the indazole core provides the anchor, achieving selectivity requires tailoring the peripheral substituents to exploit the unique features of each individual kinase.
Experimental Protocols: Synthesis and Evaluation
To ensure scientific integrity, the protocols used to generate and test these compounds must be robust and reproducible.
The synthesis of diverse indazole libraries often employs palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, to introduce aryl or heteroaryl groups. This is a powerful and modular approach to rapidly explore SAR[10].
Caption: General workflow for the synthesis of 3,5-disubstituted indazole derivatives.
Step-by-Step Methodology:
-
Suzuki Coupling: To a solution of 5-bromo-1H-indazol-3-amine (1.0 equiv) in a 1:1 mixture of 1,4-dioxane and water, add the desired aryl boronic acid or ester (1.2 equiv), cesium carbonate (Cs2CO3, 2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv)[10].
-
Reaction Execution: De-gas the mixture and heat to 90 °C under a nitrogen atmosphere for 6-8 hours, monitoring by TLC.
-
Work-up and Purification: After cooling, dilute the reaction with ethyl acetate and wash with water and brine. Dry the organic layer over sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography to yield the 5-aryl-1H-indazol-3-amine intermediate.
-
Acylation: Dissolve the intermediate in an appropriate solvent and add chloroacetic anhydride and a base like sodium carbonate. Stir at room temperature for 10 hours[10].
-
Final Coupling: Couple the resulting chloroacetamide with various amines, thiols, or other nucleophiles in the presence of a base like potassium carbonate to yield the final target molecules[10].
A common method to determine the potency of a kinase inhibitor is to measure its IC50 value using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
Caption: Standard workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, typically starting from 10 mM.
-
Reaction Setup: In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP at its Km concentration in a buffered solution.
-
Initiation: Add the diluted test compound to the wells to initiate the kinase reaction. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP by adding a commercial luminescence-based ATP detection reagent according to the manufacturer's protocol. This reagent typically contains luciferase and luciferin.
-
Measurement: After a brief incubation, measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ATP present.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound [myskinrecipes.com]
- 4. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Indazole Scaffold: A Comparative Guide to Kinase Inhibitor Cross-Reactivity from the 6-Chloro-1H-indazol-5-amine Core
In the landscape of modern oncology and targeted therapies, the indazole scaffold has emerged as a cornerstone in the design of potent kinase inhibitors. Its unique bicyclic structure provides an excellent framework for developing compounds that can effectively compete with ATP in the kinase active site. Specifically, derivatives of 6-Chloro-1H-indazol-5-amine represent a promising, yet underexplored, chemical space for the generation of novel therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors derived from the broader indazole class, with a special focus on learnings that can be applied to the development of compounds from the this compound core. We will delve into the structure-activity relationships of prominent indazole-based drugs, present detailed experimental protocols for assessing kinase selectivity, and visualize the key signaling pathways these inhibitors modulate. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the challenges of kinase inhibitor specificity and to foster the rational design of next-generation targeted therapies.
The Significance of Kinase Cross-Reactivity
The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant hurdle in the development of truly specific kinase inhibitors. Off-target effects, where an inhibitor modulates kinases other than its intended target, can lead to a range of outcomes from unforeseen toxicities to desirable polypharmacology.[1] Therefore, a comprehensive understanding of an inhibitor's cross-reactivity profile is paramount for its successful clinical translation. Kinome-wide profiling has become an indispensable tool in drug discovery, enabling the early identification of potential liabilities and opportunities.[1]
Comparative Analysis of Indazole-Based Kinase Inhibitors
To illustrate the nuances of kinase selectivity within the indazole class, we will examine the cross-reactivity profiles of two well-characterized, clinically approved drugs: Axitinib and Pazopanib. While not direct derivatives of this compound, their structures share the core indazole scaffold and provide invaluable insights into how substitutions on this framework influence target specificity.
Axitinib: A Selective VEGFR Inhibitor
Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, key mediators of angiogenesis.[2][3] It is considered a second-generation, highly selective inhibitor with IC50 values in the low nanomolar range for its primary targets.[4][5] While comprehensive kinome scan data in the public domain is less accessible than for other inhibitors, studies have shown that Axitinib exhibits minimal activity against a broad panel of other protein kinases at therapeutic concentrations.[2] However, it is not entirely without off-target effects. For instance, at higher concentrations, it can inhibit other kinases such as Platelet-Derived Growth Factor Receptor (PDGFR) and c-KIT.[4] A notable off-target activity is the inhibition of Polo-like kinase 4 (PLK4).[1]
Pazopanib: A Multi-Targeted Kinase Inhibitor
In contrast to the more selective profile of Axitinib, Pazopanib is a multi-targeted tyrosine kinase inhibitor.[6] Its primary targets include VEGFRs, PDGFRs, and c-KIT, making it effective in treating various solid tumors by simultaneously inhibiting angiogenesis and tumor cell proliferation.[6][7] Extensive kinome profiling of Pazopanib has been performed, revealing a broader spectrum of activity compared to Axitinib.
Below is a comparative table summarizing the primary targets and key off-targets of Axitinib and Pazopanib, showcasing the different selectivity profiles that can be achieved from the indazole scaffold.
| Compound | Primary Targets | Primary Target IC50 (nM) | Key Off-Targets (selected) | Off-Target IC50/Kd (nM) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | 1.2, 0.2, 0.1-0.3[2] | PDGFRβ, c-KIT, PLK4 | 1.6, Not widely reported, 4.2 (Ki)[1][4] |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 10, 30, 47, 84, 74 | FGFR1, FGFR3, CSF1R, LCK, ITK | 47, 74, 14, 140, 80[8] |
Data compiled from multiple sources for comparative purposes.
The differing selectivity profiles of Axitinib and Pazopanib underscore the profound impact of substitutions on the indazole core. These examples serve as a guide for the rational design of inhibitors from this compound, where careful selection of appended moieties can steer the compound towards either a highly selective or a multi-targeted profile.
Key Signaling Pathways
The therapeutic efficacy of indazole-based kinase inhibitors is rooted in their ability to modulate critical signaling pathways involved in cancer progression. Below are simplified diagrams of the primary pathways targeted by Axitinib and Pazopanib.
Caption: Simplified VEGFR Signaling Pathway.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Axitinib | VEGFR | Tocris Bioscience [tocris.com]
- 6. benchchem.com [benchchem.com]
- 7. The c-kit signaling pathway is involved in the development of persistent pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 6-Chloro-1H-indazol-5-amine
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Among its derivatives, 6-Chloro-1H-indazol-5-amine stands out as a critical intermediate in the synthesis of advanced therapeutics. The efficiency, scalability, and cost-effectiveness of its synthesis are paramount for drug development professionals. The key synthetic challenge lies in the construction of the indazole ring system, a transformation heavily reliant on transition-metal catalysis.
This guide provides an in-depth, head-to-head comparison of the two leading catalytic methodologies for this purpose: Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Ullmann condensation. We will dissect the mechanistic underpinnings, compare performance based on experimental data, and provide actionable protocols for researchers in the field.
Pillar 1: Palladium-Catalyzed Intramolecular C-N Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, offering a versatile and highly efficient route to arylamines and N-heterocycles.[3][4] Its application to the intramolecular cyclization of suitably substituted precursors, such as N-aryl-N-(o-bromobenzyl)hydrazines, provides a robust pathway to the indazole core.[5]
Mechanistic Rationale
The catalytic cycle, illustrated below, is a well-understood sequence of organometallic transformations. The choice of phosphine ligand is the most critical parameter influencing reaction success.[6] Bulky, electron-rich ligands (e.g., BrettPhos, Xantphos) accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[4][7] The base, typically a strong, non-nucleophilic one like sodium tert-butoxide, is essential for deprotonating the amine nucleophile to generate the active amido species.[6]
Figure 1: Catalytic cycle for the Buchwald-Hartwig amination.
Performance Characteristics
-
High Efficiency: This methodology is renowned for producing high yields across a wide range of substrates, including those with electronically diverse functional groups.
-
Functional Group Tolerance: Modern Buchwald-Hartwig catalyst systems exhibit excellent tolerance for sensitive functional groups, minimizing the need for protecting group strategies.
-
Predictability: The well-defined nature of the catalysts and the extensive mechanistic understanding allow for rational optimization and predictable outcomes.[7]
Pillar 2: Copper-Catalyzed Intramolecular C-N Coupling (Ullmann Condensation)
The Ullmann reaction is a classical method for C-N bond formation that has seen a modern resurgence due to the development of more efficient and milder catalytic systems.[8][9] It represents an attractive alternative to palladium-based methods, primarily due to the lower cost and toxicity of copper.[10] The intramolecular variant is a powerful tool for synthesizing N-heterocycles, including indazoles.[11][12]
Mechanistic Rationale
While the precise mechanism can vary, a plausible pathway involves the initial coordination of the amine to a Cu(I) species, followed by deprotonation to form a copper-amido intermediate. An intramolecular oxidative addition/reductive elimination sequence then forms the C-N bond and regenerates the active catalyst. A key advantage of many modern Ullmann-type reactions is that they can proceed efficiently without an exogenous ligand, simplifying the reaction setup and purification.[11][13]
Figure 2: A simplified catalytic cycle for the Ullmann condensation.
Performance Characteristics
-
Cost-Effectiveness: Copper catalysts are significantly less expensive than their palladium counterparts, a crucial factor for large-scale synthesis.[10]
-
Process Simplicity: The ability to run reactions ligand-free reduces complexity and cost.[13]
-
Improved Conditions: While historically requiring high temperatures, recent advancements have enabled copper-catalyzed cyclizations to proceed under much milder conditions.[9]
Head-to-Head Performance Comparison
The optimal choice of catalyst for the synthesis of a this compound precursor depends on a balance of factors including cost, scale, and the specific functionality of the starting materials.
| Parameter | Palladium-Based (Buchwald-Hartwig) | Copper-Based (Ullmann) | Rationale & Insights |
| Catalyst Cost | High | Low | Palladium is a precious metal, making it a significant cost driver in large-scale production. Copper is abundant and inexpensive.[10] |
| Ligand Requirement | Almost always required | Often ligand-free | Phosphine ligands add cost and complexity. Ligand-free Cu systems are operationally simpler and more economical.[13] |
| Typical Yields | Very Good to Excellent | Good to Excellent | Palladium systems are often considered more reliable and higher-yielding across a broader range of substrates.[5] |
| Reaction Temperature | 80 - 110 °C | 55 - 120 °C | Both methods typically require heating, but modern Cu-catalyzed protocols can be competitive in terms of temperature.[11] |
| Functional Group Tolerance | Excellent | Good | The fine-tuning of Pd-ligand systems provides exceptional tolerance. Cu systems can be more sensitive to certain functional groups. |
| Process Scalability | Well-established | Highly scalable, safety must be assessed | Both are scalable, but the lower cost of copper makes it particularly attractive for industrial applications. Thermal safety of Ullmann reactions must be carefully evaluated.[9] |
Exemplary Experimental Protocols
The following protocols are generalized representations for the key indazole-forming cyclization step. Researchers must optimize conditions for their specific substrates.
Protocol 1: Palladium-Catalyzed Indazole Synthesis
This protocol is adapted from established procedures for intramolecular Buchwald-Hartwig amination.[3][5]
-
Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the o-haloaryl hydrazine precursor (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-8 mol%).
-
Reagent Addition: Add the base (e.g., Cs₂CO₃ or NaOt-Bu, 2.0 equiv).
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1 M concentration).
-
Reaction: Seal the tube and heat the reaction mixture with vigorous stirring at 90-110 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup: Cool the mixture to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Copper-Catalyzed Indazole Synthesis
This protocol is based on modern, ligand-free Ullmann-type cyclizations.[9][11]
-
Setup: To a sealable reaction vessel, add the o-haloaryl hydrazine precursor (1.0 equiv), a copper(I) salt (e.g., CuI or CuBr, 10 mol%), and a base (e.g., DBU or K₂CO₃, 2.0 equiv).
-
Solvent: Add a suitable solvent (e.g., acetonitrile or DMSO, 0.1-0.2 M concentration).
-
Reaction: Seal the vessel and heat the mixture with stirring at a pre-determined optimal temperature (e.g., 55-80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting residue by column chromatography.
Conclusion and Outlook
For the synthesis of this compound, both palladium and copper catalysis offer viable and powerful strategies for constructing the core indazole ring.
-
Palladium-based Buchwald-Hartwig amination stands as the benchmark for reliability, high yield, and exceptional functional group tolerance. It is the preferred method for initial route scouting, complex substrate synthesis, and when cost is not the primary constraint.
-
Copper-based Ullmann condensation presents a compelling, cost-effective, and operationally simple alternative.[13] Recent methodological advancements have made it highly competitive, and it is often the catalyst of choice for large-scale, industrial production where process economics are critical.
The ultimate decision rests on a project-specific analysis of scale, cost, timeline, and the chemical complexity of the starting materials. As catalytic technologies continue to advance, the efficiency and accessibility of vital intermediates like this compound will undoubtedly improve, accelerating the pace of drug discovery and development.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. caribjscitech.com [caribjscitech.com]
- 3. benchchem.com [benchchem.com]
- 4. research.rug.nl [research.rug.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. scispace.com [scispace.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 6-Chloro-1H-indazol-5-amine
Navigating the lifecycle of specialized research chemicals requires not only precision in their application but also unwavering diligence in their disposal. 6-Chloro-1H-indazol-5-amine, a halogenated indazole derivative critical in many drug discovery and medicinal chemistry programs, demands a disposal protocol rooted in safety, regulatory compliance, and environmental stewardship. This guide provides an in-depth, procedural framework for researchers and laboratory managers to handle and dispose of this compound responsibly. The causality behind each step is explained to ensure that these protocols become a self-validating system of safety within your laboratory.
Section 1: Hazard Profile and Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. As a chlorinated aromatic amine, its toxicological profile necessitates stringent precautions. Based on data from closely related isomers and structural analogs, the compound is presumed to present multiple health and environmental hazards.[1]
The primary risks associated with this compound are outlined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). These classifications dictate the handling, storage, and disposal requirements.
| Hazard Class | GHS Hazard Code | Description of Hazard | Rationale & Implication for Disposal |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1] | Prevents sewer disposal, which could lead to ingestion by wildlife or contamination of water supplies. |
| Skin Irritation | H315 | Causes skin irritation.[1] | Requires use of gloves and immediate decontamination of any exposed skin. Contaminated PPE becomes hazardous waste. |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Mandates use of safety glasses or goggles. Rinsate from eye-wash stations must be managed as hazardous waste. |
| Respiratory Irritation | H335 | May cause respiratory irritation. | All handling of the solid compound must be done in a well-ventilated area or chemical fume hood to prevent inhalation of dust. |
| Chronic Aquatic Toxicity | H412 | Harmful to aquatic life with long lasting effects. | This is a critical disposal consideration. Direct release to the environment is prohibited. Sewer disposal is not an option.[1] |
Section 2: Personal Protective Equipment (PPE) and Immediate Handling
Before generating the first particle of waste, ensure the proper protective barriers are in place. The choice of PPE is a direct response to the hazards identified above.
| Protection Type | Specific Requirement | Reasoning |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and irritation (H315). Contaminated gloves must be disposed of as hazardous waste.[1] |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | Protects eyes from dust particles that can cause serious irritation (H319).[1] |
| Skin/Body Protection | Laboratory coat | Prevents contamination of personal clothing. Must be washed separately or disposed of if heavily contaminated. |
| Respiratory Protection | Use in a chemical fume hood or well-ventilated area | Mitigates the risk of respiratory tract irritation (H335) from inhaling dust. If dusts are generated outside a hood, a respirator may be required. |
Upon completion of experimental work, immediately decontaminate surfaces. Any paper, wipes, or other materials used for cleaning up trace amounts of this compound should be considered hazardous waste and disposed of accordingly.
Section 3: Waste Segregation and Containment Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Misclassification can lead to dangerous chemical reactions, regulatory violations, and increased disposal costs.
Primary Classification: Halogenated Organic Waste
Due to the presence of a carbon-halogen bond (C-Cl), this compound must be classified as a halogenated organic waste .[2] It is imperative that it is NOT mixed with non-halogenated organic waste. The reason for this strict segregation is that halogenated wastes require specific high-temperature incineration with flue gas scrubbing to prevent the formation and release of toxic dioxins and furans.[1] Mixing waste streams complicates and increases the cost of this disposal process.[3]
Step-by-Step Containment Procedure:
-
Select a Compatible Container: Use a designated hazardous waste container made of a material that will not react with the chemical, such as a glass bottle or a high-density polyethylene (HDPE) jug. The container must have a secure, screw-top lid.[4][5]
-
Affix a Hazardous Waste Label: Before adding any waste, label the container clearly. According to Environmental Protection Agency (EPA) regulations, the label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas.[6]
-
A clear indication of the hazards (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste is added).
-
-
Contain the Waste:
-
Solid Waste: Place pure, unadulterated this compound directly into the labeled container. Also include contaminated items like weighing papers, gloves, and wipes.
-
Solutions: If the compound is in a solvent, the entire solution is considered hazardous waste. The container must be labeled with the names and approximate percentages of all components (e.g., "this compound (~5%), Dichloromethane (95%)").
-
-
Keep the Container Closed: The waste container must remain tightly sealed at all times except when actively adding waste.[3][4][6] This prevents the release of vapors and protects against spills.
Section 4: On-Site Accumulation and Storage
Laboratories generating hazardous waste must establish a "Satellite Accumulation Area" (SAA). This is a designated location at or near the point of waste generation and under the control of laboratory personnel.[4][7]
-
Location: The SAA must be within the laboratory where the waste is generated, and ideally within the line of sight of the user.[7]
-
Secondary Containment: All liquid waste containers in the SAA must be placed in a secondary containment bin or tray. This tray must be chemically resistant and large enough to hold the entire contents of the largest container in case of a leak.
-
Segregation within SAA: Do not store incompatible waste types together. For example, the halogenated organic waste container for this compound should be kept separate from acids, bases, and oxidizers.[4]
-
Volume Limits: An SAA can hold up to 55 gallons of hazardous waste (or 1 quart of acutely hazardous waste). Once this limit is reached, the full container must be moved to the facility's central accumulation area within three days.
Section 5: Final Disposal Pathway
In-laboratory treatment or deactivation of this compound is not recommended unless a specifically validated and approved procedure is available. The safest and most compliant method of disposal is through a licensed professional waste disposal service.[5] The precautionary statement P501, "Dispose of contents/container to an approved waste disposal plant," reinforces this as the required standard.[1]
Disposal Workflow Diagram
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Section 6: Emergency Procedures for Spills
In the event of an accidental spill, prioritize personal safety and containment.
-
Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.
-
Don PPE: Before cleaning, don the appropriate PPE as outlined in Section 2, including respiratory protection if necessary.
-
Contain the Spill: For a solid spill, carefully sweep or scoop the material into a hazardous waste container. Avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand), then scoop the absorbed material into the waste container.
-
Decontaminate: Clean the spill area thoroughly with soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) office.
By adhering to this comprehensive disposal guide, you ensure that your laboratory not only remains compliant with federal and local regulations, such as those from the EPA and OSHA, but also fosters a culture of safety and environmental responsibility that is paramount to trustworthy scientific research.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
